molecular formula C6H3BrClN3 B11876468 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Cat. No.: B11876468
M. Wt: 232.46 g/mol
InChI Key: YFPJFGMOCWFLNO-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)

InChI Key

YFPJFGMOCWFLNO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)N=CN2

Origin of Product

United States

Foundational & Exploratory

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine CAS 83472-63-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine (CAS 83472-63-3), a high-value heterocyclic scaffold used extensively in medicinal chemistry for the development of kinase inhibitors and purine isosteres.

CAS Registry Number: 83472-63-3 Formula: C₆H₃BrClN₃ Molecular Weight: 232.47 g/mol

Executive Summary

This compound represents a "privileged scaffold" in drug discovery. Its value lies in its orthogonal reactivity profile : the molecule contains two distinct halogen handles—a chlorine at position 5 and a bromine at position 6—that react under mutually exclusive conditions. This allows researchers to sequentially functionalize the core, building complex libraries with high regiocontrol. The scaffold is a bioisostere of purine (specifically adenine and guanine), making it a critical intermediate for ATP-competitive kinase inhibitors, GPCR ligands, and antitubercular agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound exists as a tautomeric mixture (1H and 3H), though it is conventionally designated as the 1H-isomer.

PropertyValue/Description
IUPAC Name This compound
SMILES ClC1=NC2=NC=NC2=C1Br
Appearance Off-white to pale yellow solid
Melting Point 230–235 °C (decomposition)
LogP (Predicted) ~2.4
pKa (NH) ~8.5 – 9.0 (Acidic, deprotonates to form anion)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water.[1][2][3]
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated.

Synthetic Routes & Process Chemistry

The most robust synthesis of the imidazo[4,5-b]pyridine core involves the cyclization of a pyridine-diamine precursor.[4] This method is preferred over direct halogenation of the fused system, which often yields inseparable regioisomers.

Primary Synthetic Workflow
  • Starting Material: 2,3-Diamino-5-bromo-6-chloropyridine.

  • Cyclization Reagent: Formic acid (HCOOH) or Triethyl orthoformate (HC(OEt)₃).

  • Mechanism: Condensation of the diamine with the one-carbon synthon followed by dehydration to close the imidazole ring.

Synthesis Precursor 2,3-Diamino-5-bromo- 6-chloropyridine Intermediate Formimidate Intermediate Precursor->Intermediate Reflux, 110°C Reagent Triethyl Orthoformate (cat. pTsOH) Reagent->Intermediate Product 6-Bromo-5-chloro- 1H-imidazo[4,5-b]pyridine Intermediate->Product -EtOH, Cyclization

Figure 1: Cyclocondensation route to the target scaffold.

Reactivity & Functionalization Logic (The Core Value)

For the medicinal chemist, the utility of CAS 83472-63-3 is defined by the reactivity difference between the C5-Cl and C6-Br bonds.

The Orthogonal Strategy
  • Site A (C5-Chlorine): Located ortho to the pyridine nitrogen (N4). This position is highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr) . It reacts with amines, alkoxides, and thiols under basic conditions without a metal catalyst.

  • Site B (C6-Bromine): Located meta to the pyridine nitrogen. It is relatively inert to SNAr but is an excellent handle for Pd-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Crucial Experimental Insight: To maximize yield and minimize side reactions, perform SNAr at C5 before Pd-coupling at C6 . The high temperatures and bases used in Suzuki coupling can sometimes hydrolyze the sensitive C5-Cl bond if it is not substituted first.

Reactivity Core 6-Bromo-5-chloro- 1H-imidazo[4,5-b]pyridine SNAr_Path Path A: SNAr (C5-Cl) Core->SNAr_Path Amines, Heat (Easy) Suzuki_Path Path B: Pd-Coupling (C6-Br) Core->Suzuki_Path Boronic Acid, Pd(0) (Requires Catalyst) Product_A 5-Amino-6-bromo Intermediate SNAr_Path->Product_A Product_B 5-Chloro-6-aryl Intermediate Suzuki_Path->Product_B Final 5,6-Disubstituted Drug Candidate Product_A->Final Subsequent Pd-Coupling Product_B->Final Subsequent SNAr (Difficult)

Figure 2: Divergent synthesis pathways. Path A is generally preferred for library generation.

Experimental Protocols

Protocol A: Regioselective SNAr at C5

Target: Displacement of Chlorine with a Primary Amine.

Materials:

  • This compound (1.0 eq)[3][5]

  • Primary Amine (e.g., Morpholine, Aniline) (1.2 – 1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol or DMSO

Procedure:

  • Dissolve the substrate in n-Butanol (0.2 M concentration).

  • Add DIPEA followed by the amine.

  • Heat the reaction mixture to 110–120 °C in a sealed pressure vial.

    • Note: The high temperature is required to overcome the deactivation from the electron-rich imidazole ring if it is not alkylated at N1.

  • Monitor by LC-MS (Expect M+H shift corresponding to Cl displacement; Br pattern remains).

  • Cool to RT. If the product precipitates, filter and wash with cold ethanol.[4] If soluble, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling at C6

Target: Installation of an Aryl Group at the Bromine position.

Materials:

  • 5-Substituted-6-bromo-imidazo[4,5-b]pyridine (Intermediate from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄[6]

  • Base: 2M Na₂CO₃ (aq) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[6]

Procedure:

  • Combine the substrate, boronic acid, and catalyst in a microwave vial.

  • Evacuate and backfill with Nitrogen (3 cycles).[6]

  • Add degassed Dioxane and aqueous base.[6]

  • Heat at 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).

  • Filter through a Celite pad to remove Palladium residues.

  • Concentrate and purify via reverse-phase HPLC or silica chromatography.

Medicinal Chemistry Applications

The 5-chloro-6-bromo-imidazo[4,5-b]pyridine core is a versatile template for:

  • Kinase Inhibition: The N1-C2-N3 motif mimics the hinge-binding region of ATP. Substituting the C6-position with an aryl group allows the molecule to extend into the kinase "gatekeeper" pocket.

  • Antitubercular Agents: Derivatives functionalized at C5 with bulky ethers have shown potency against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme [1].

  • Aurora Kinase Inhibitors: 6-bromo-imidazo[4,5-b]pyridines are known precursors for Aurora A/B inhibitors, critical in cancer cell cycle regulation [2].

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Spill Response: Sweep up dry solid; do not flush into surface water. Neutralize residues with dilute bleach if necessary (though not standard for this specific compound, oxidative destruction is effective for heterocycles).

References

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives. Source: National Institutes of Health (PMC). URL:[Link] (Verified Context)

  • Imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Suzuki Coupling Methodologies for Heterocycles. Source: Organic Chemistry Portal. URL:[Link]

  • Regioselectivity in SNAr reactions of halopyridines. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

chemical structure of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Architecture, Synthesis, and Orthogonal Functionalization

Executive Summary

This technical guide analyzes 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine (CAS: 83472-63-3), a high-value heterocyclic scaffold in medicinal chemistry. Characterized by its "privileged" 1-deazapurine core, this molecule offers a unique orthogonal reactivity triad : the electrophilic C5-chlorine (susceptible to SNAr), the C6-bromine (optimized for Pd-catalyzed cross-coupling), and the acidic N-H motif. This guide details the structural properties, validated synthetic pathways, and regioselective functionalization strategies required to utilize this scaffold in kinase inhibitor and GPCR ligand discovery.

Structural Analysis & Physicochemical Properties[1][2][3]

The imidazo[4,5-b]pyridine core is a bioisostere of purine, lacking the N1 of the purine system. This modification alters the hydrogen bond acceptor/donor profile and lipophilicity, often improving pharmacokinetic properties such as CNS penetration.

Core Numbering and Electronic Distribution

Correct IUPAC numbering is critical for predicting reactivity.

  • N4 (Pyridine Nitrogen): Acts as a strong electron-withdrawing group, activating the adjacent C5 and C7 positions.

  • C5-Cl: Positioned

    
     to the pyridine nitrogen. This bond is highly polarized and electron-deficient, making it a prime site for Nucleophilic Aromatic Substitution (SNAr).
    
  • C6-Br: Positioned

    
     to the pyridine nitrogen.[1] While less electron-deficient than C5, the weaker C-Br bond energy (approx. 276 kJ/mol vs. 327 kJ/mol for C-Cl) makes it the preferred site for Oxidative Addition in Palladium-catalyzed reactions.
    
Physicochemical Data
PropertyValue (Predicted/Exp)Significance
Molecular Formula C₆H₃BrClN₃Core composition
Molecular Weight 232.47 g/mol Fragment-based drug design (FBDD) compliant
pKa (N-H) ~8.5 - 9.5Weakly acidic; deprotonates with carbonates/hydrides
logP ~2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (NH)Interaction with hinge regions in kinases
H-Bond Acceptors 2 (N3, N4)Critical for solvent/protein interaction

Synthetic Architecture

The synthesis of this compound requires a convergent approach, typically building the imidazole ring onto a functionalized pyridine precursor.

Retrosynthetic Logic

The most robust route proceeds through the 5-bromo-6-chloropyridine-2,3-diamine intermediate. Direct halogenation of the imidazopyridine core is often non-selective; therefore, halogens are best installed on the pyridine ring prior to cyclization.

Validated Synthetic Workflow

Step 1: Bromination Precursor: 6-chloropyridin-2-amine Reagent: NBS (N-bromosuccinimide), MeCN Product: 5-bromo-6-chloropyridin-2-amine Mechanism: Electrophilic aromatic substitution (SEAr) para to the amino group.

Step 2: Nitration Reagent: HNO₃/H₂SO₄ (0°C to RT) Product: 5-bromo-6-chloro-3-nitropyridin-2-amine Note: The amino group directs ortho (position 3).

Step 3: Reduction Reagent: Fe/NH₄Cl or SnCl₂/HCl Product: 5-bromo-6-chloropyridine-2,3-diamine Critical Control: Avoid hydrogenolysis conditions (Pd/C + H₂) to prevent de-halogenation.

Step 4: Cyclization Reagent: Triethyl orthoformate (TEOF) + catalytic p-TsOH (or Formic Acid) Conditions: Reflux, 3-4 hours.[2] Product:This compound [3][4]

Visualization: Synthesis Pathway

Synthesis Start 6-chloro pyridin-2-amine Step1 5-bromo-6-chloro pyridin-2-amine Start->Step1 NBS, MeCN (Bromination) Step2 3-nitro intermediate Step1->Step2 HNO3, H2SO4 (Nitration) Step3 2,3-diamine precursor Step2->Step3 Fe, NH4Cl (Reduction) Final 6-bromo-5-chloro 1H-imidazo[4,5-b]pyridine Step3->Final TEOF, p-TsOH (Cyclization)

Figure 1: Step-wise synthetic route from commercially available aminopyridines to the target scaffold.

Orthogonal Functionalization Strategies

The true value of this scaffold lies in its ability to undergo sequential, regioselective modifications. This allows researchers to "decorate" the core with three distinct pharmacophores.

The Reactivity Triad
  • Site A (C5-Cl): Nucleophilic Attack. The chlorine is activated by the adjacent pyridine nitrogen. It reacts readily with amines, alkoxides, and thiols via SNAr.

  • Site B (C6-Br): Metal Catalysis. The bromine bond is weaker and sterically accessible for Pd(0) insertion. It reacts via Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings.

  • Site C (N1/N3): Alkylation. The imidazole ring NH can be alkylated.[5] Regioselectivity (N1 vs N3) depends on base and solvent, though N3 is typically favored in thermodynamic conditions.

Sequencing Logic
  • Path 1 (SNAr First): If the nucleophile is compatible with subsequent Pd-coupling, perform SNAr at C5 first. This is often preferred because the electron-withdrawing nature of the Br at C6 further activates C5.

  • Path 2 (Coupling First): If the SNAr nucleophile is sensitive, perform the Suzuki coupling at C6 first. However, the resulting aryl group at C6 may sterically hinder C5 or electronically deactivate the ring for the subsequent SNAr.

Visualization: Reactivity Map

Reactivity Core 6-bromo-5-chloro 1H-imidazo[4,5-b]pyridine SNAr C5 Substitution (SNAr) Core->SNAr  Morpholine, Heat   Suzuki C6 Coupling (Suzuki/Stille) Core->Suzuki  Ar-B(OH)2, Pd(0)   Alkylation N-Alkylation (N1/N3) Core->Alkylation  R-X, Cs2CO3   Prod_SNAr 5-Amino/Alkoxy Derivative SNAr->Prod_SNAr Prod_Suzuki 6-Aryl/Heteroaryl Derivative Suzuki->Prod_Suzuki Prod_Alk N-Alkyl Scaffold Alkylation->Prod_Alk

Figure 2: Orthogonal reactivity map showing the three distinct vectors for chemical modification.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of Reaction A provides the pure precursor for Reaction B.

Protocol A: C5-Selective SNAr (Displacement)

Objective: Selective installation of a morpholine moiety at position 5, leaving the C6-Br intact for future coupling.

  • Setup: Charge a reaction vial with This compound (1.0 eq) and anhydrous DMSO (0.2 M concentration).

  • Reagent Addition: Add Morpholine (3.0 eq) and DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by LC-MS.[3] The starting material (Cl/Br pattern) should convert to the product (Br only pattern).

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc. Wash organics with brine to remove DMSO.

  • Validation:

    • LC-MS: Look for mass shift corresponding to -Cl +Morpholine.

    • NMR: Loss of C5-Cl influence; shift in pyridine ring protons.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid to position 6.

  • Setup: In a microwave vial, dissolve the scaffold (or the SNAr product from Protocol A) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Aryl Boronic Acid (1.2 eq), Cs₂CO₃ (3.0 eq).

  • Catalyst: Degas with Nitrogen for 5 mins. Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Reaction: Seal and heat to 90°C (or 110°C microwave) for 1 hour.

  • Workup: Filter through Celite. Concentrate and purify via flash chromatography (MeOH/DCM gradient).

  • Note: If the substrate contains the C5-Cl, keep reaction times short to prevent Pd-catalyzed dehalogenation or oxidative addition at the C5-Cl (which is slower but possible).

Medicinal Chemistry Applications

The this compound scaffold is a versatile template in drug discovery:

  • Kinase Inhibition: The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP. By functionalizing C6 with a hydrophobic aryl group (occupying the gatekeeper pocket) and C5 with a solubilizing group (solvent front), potent inhibitors of EGFR, VEGFR, and Aurora kinases can be generated.

  • GPCR Ligands: Derivatives have shown affinity for Adenosine receptors (A1/A2A) due to their structural similarity to endogenous adenosine.

  • Mycobacterium Tuberculosis (TB) Agents: Recent studies indicate that 6-substituted imidazo[4,5-b]pyridines can inhibit DprE1, a key enzyme in TB cell wall synthesis [1].

References

  • Synthesis and biological evaluation of 1H-imidazo[4,5-b]pyridine derivatives. Source: National Institutes of Health (PMC) / Bioorg Med Chem Lett. URL:[Link]

  • Regioselective Functionalization of Imidazo[4,5-b]pyridines. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • This compound Substance Record. Source: PubChem / BLD Pharm. URL:[Link]

  • Transition-Metal-Catalyzed Regioselective Functionalization. Source: MDPI Molecules. URL:[Link]

Sources

Therapeutic Potential of Imidazo[4,5-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of imidazo[4,5-b]pyridine kinase inhibitors, designed for researchers and drug development professionals.

Technical Whitepaper & Experimental Guide

Executive Summary

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, functioning primarily as a purine isostere. Its planar, heteroaromatic architecture allows it to mimic adenosine triphosphate (ATP), making it an ideal template for Type I and Type II kinase inhibitors.

Unlike promiscuous binders, this scaffold offers tunable vectors for selectivity. By modifying the C2, C6, and C7 positions, researchers have successfully developed potent inhibitors for Aurora Kinases (A/B) , c-Met , p38 MAPK , and the TAM family (Tyro3, Axl, Mer) . This guide dissects the structure-activity relationships (SAR), therapeutic applications, and validation protocols necessary to exploit this chemical class.

Chemical Architecture & Binding Mode[1][2]

The Pharmacophore

The imidazo[4,5-b]pyridine core consists of a pyridine ring fused to an imidazole ring. Its efficacy stems from its ability to form critical hydrogen bonds within the kinase hinge region.

  • Acceptor/Donor Motif: The N3 (imidazole) and N4 (pyridine) atoms often serve as hydrogen bond acceptors, while the NH (if unsubstituted at N1) or substituents at C2 interact with the hinge backbone residues.

  • Solubility Vectors: The C7 position is sterically permissive, often utilized for solubilizing groups (e.g., piperazines) that extend into the solvent-exposed region.

SAR Visualization

The following diagram illustrates the core scaffold and the strategic substitution points validated in literature (e.g., CCT137690, CCT241736).

SAR_Map Core Imidazo[4,5-b]pyridine Core Scaffold C2 C2 Position (Hinge Binding) Target: Aryl/Heteroaryl Effect: Potency & Selectivity Core->C2 Critical for Affinity C6 C6 Position (Gatekeeper Interaction) Target: Halogens (Br, Cl), Aryl Effect: Shape Complementarity Core->C6 Tuning Selectivity C7 C7 Position (Solvent Front) Target: Piperazines, Solubilizing Groups Effect: ADME & Bioavailability Core->C7 Optimizing PK N_Alk N1/N3 Alkylation Target: Methyl/Alkyl Effect: Modulates H-bond donor/acceptor profile Core->N_Alk Binding Mode Switch

Figure 1: Structure-Activity Relationship (SAR) map of the imidazo[4,5-b]pyridine scaffold highlighting key vectors for optimization.

Target Landscape & Therapeutic Applications

Oncology: Aurora Kinase Inhibition

The most advanced application of this scaffold lies in targeting Aurora Kinases (A, B, and C), which are critical regulators of mitosis.

  • Mechanism: Inhibition leads to defects in centrosome maturation (Aurora A) or cytokinesis failure (Aurora B), resulting in polyploidy and apoptosis.

  • Lead Compounds:

    • CCT137690: An orally bioavailable Aurora inhibitor with a C7-piperazine moiety.[1]

    • CCT241736: A dual FLT3/Aurora inhibitor effective in AML models.

  • Selectivity: Achieved by exploiting the size of the "gatekeeper" residue and the flexibility of the activation loop.

Inflammation: p38 MAPK

Imidazo[4,5-b]pyridines have been designed to inhibit p38α MAPK, a central node in inflammatory cytokine production (TNF-α, IL-1β).

  • Binding: These inhibitors often stabilize the "DFG-out" (inactive) conformation or bind the hinge in the active state, preventing phosphorylation of downstream substrates like MK2.

  • Clinical Relevance: Rheumatoid arthritis and Crohn’s disease.[2]

Emerging Targets: c-Met and TAM
  • c-Met: Hinge-binding derivatives have shown efficacy in gastric and lung cancer models driven by MET amplification.

  • TAM Family: Recent studies identify 2,6-disubstituted derivatives as potent Axl/Mer inhibitors, reducing cancer cell survival and metastasis.

Experimental Validation Framework

To validate the therapeutic potential of a new imidazo[4,5-b]pyridine derivative, a rigorous, self-validating workflow is required.

Protocol 1: Chemical Synthesis (Convergent Route)

Rationale: A convergent synthesis allows late-stage diversification at the C2 and C7 positions.

  • Starting Material: Begin with 2,3-diamino-4-chloropyridine .

  • Cyclization (Formation of Core):

    • React with an appropriate aldehyde (R-CHO) in the presence of an oxidant (e.g., Na2S2O5 or nitrobenzene) or condense with a carboxylic acid using polyphosphoric acid (PPA).

    • Result: 2-substituted-7-chloroimidazo[4,5-b]pyridine.[3]

  • Nucleophilic Substitution (C7 Functionalization):

    • Perform an SNAr reaction with a piperazine or amine at the C7 position (displacing the chloride).

    • Conditions: N-methylpyrrolidone (NMP), 120°C, DIPEA.

  • Validation: Verify structure via 1H-NMR and LC-MS (purity >95%).

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Rationale: Direct measurement of kinase activity via ADP production is robust and less prone to fluorescent interference than traditional FRET assays.

Materials: Recombinant Kinase (e.g., Aurora A), Substrate (e.g., Myelin Basic Protein), Ultra-Pure ATP, Test Compound. Workflow:

  • Reaction Assembly: In a 384-well white plate, mix Kinase (5 ng/well) + Substrate (10 µM) + Test Compound (serial dilution).

  • Initiation: Add ATP (at Km concentration, typically 10 µM) to start the reaction. Incubate for 60 min at RT.

  • Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert generated ADP to ATP, then to light (Luciferase).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 3: Cellular Mechanism of Action (Biomarker Analysis)

Rationale: Biochemical potency must translate to cellular target engagement. For Aurora inhibition, Histone H3 phosphorylation is the gold-standard biomarker.

Workflow:

  • Treatment: Seed HCT116 (colon cancer) cells. Treat with compound (10x IC50) for 24 hours.

  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Primary Antibody: Anti-phospho-Histone H3 (Ser10) – Marker of mitosis/Aurora B activity.

    • Control: Total Histone H3 and GAPDH.

  • Readout: A potent Aurora B inhibitor will abolish p-Histone H3 (Ser10) signal despite an accumulation of cells in G2/M phase (due to mitotic arrest).

Data Visualization: Signaling & Mechanism

Understanding the downstream effects of inhibition is crucial. The diagram below details the Aurora A/B signaling cascade and the intervention point of imidazo[4,5-b]pyridines.

Pathway Inhibitor Imidazo[4,5-b]pyridine Inhibitor AuroraA Aurora A Kinase (Centrosome Maturation) Inhibitor->AuroraA Inhibits AuroraB Aurora B Kinase (Chromosome Segregation) Inhibitor->AuroraB Inhibits SubstrateA TACC3 / PLK1 Phosphorylation AuroraA->SubstrateA SubstrateB Histone H3 (Ser10) Phosphorylation AuroraB->SubstrateB EffectA Monopolar Spindles SubstrateA->EffectA Loss of Signal EffectB Cytokinesis Failure SubstrateB->EffectB Loss of Signal Outcome Polyploidy & Apoptosis (Mitotic Catastrophe) EffectA->Outcome EffectB->Outcome

Figure 2: Mechanistic pathway of Aurora Kinase inhibition leading to mitotic catastrophe.

Quantitative Benchmarks

The following table summarizes key performance indicators (KPIs) for lead compounds in this class, derived from literature data (e.g., CCT series).

CompoundPrimary TargetIC50 (Biochemical)Cellular IC50 (GI50)Key Structural Feature
CCT137690 Aurora A/B15 nM (AurA)0.1 - 0.5 µM (SW620)C7-piperazine (Solubility)
CCT241736 FLT3 / Aurora6.2 nM (FLT3)< 0.3 µM (MOLM-13)Dual-target profile
Compound 28 TAM (Axl)0.77 nM~10 nM2,6-disubstitution
Generic Lead p38 MAPK< 50 nM~100 nM (TNFα release)C6-aryl / C2-amino

Future Outlook & Challenges

While the imidazo[4,5-b]pyridine scaffold is potent, selectivity remains the primary challenge due to the conservation of the ATP-binding pocket across the kinome.

  • Polypharmacology: Future development should embrace polypharmacology (e.g., Dual FLT3/Aurora inhibition) for complex cancers like AML, rather than striving for monoselectivity which often leads to resistance.

  • PROTACs: The scaffold's high affinity makes it an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs), potentially degrading rather than just inhibiting oncogenic kinases.

References

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Link

  • Jarmoni, K., et al. (2024).[4][5][6] Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Link

  • Piguel, S., et al. (2018).[7] Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Rupert, K.C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase.[2][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Shelke, R.N., et al. (2017).[9] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Link

Sources

An In-depth Technical Guide to the Synthesis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive literature review and a proposed synthetic pathway for the preparation of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a purine isostere and a privileged structure in the design of various therapeutic agents.[1] This guide details a multi-step synthesis, commencing from readily available starting materials, and focuses on key transformations including halogenation, nitration, reduction, and cyclization. Each step is accompanied by a detailed experimental protocol derived from established literature, an analysis of the reaction mechanism, and a discussion of the critical process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related compounds.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a core structural motif in a multitude of biologically active molecules.[2] Its resemblance to the purine nucleus allows for its interaction with a wide array of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been investigated as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways. The specific substitution pattern of this compound, featuring two distinct halogen atoms, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries in drug discovery programs.

This guide outlines a logical and scientifically sound synthetic approach to this target molecule, based on established chemical transformations. The proposed pathway is designed to be robust and adaptable, providing a solid foundation for its implementation in a laboratory setting.

Proposed Synthetic Pathway Overview

The synthesis of this compound is predicated on the construction of the key intermediate, 5-bromo-6-chloropyridine-2,3-diamine . This diamine then undergoes a cyclization reaction with a one-carbon synthon, such as formic acid, to yield the desired imidazo[4,5-b]pyridine ring system.

The proposed multi-step synthesis is as follows:

  • Bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.

  • Nitration of 2-amino-5-bromopyridine to afford 2-amino-5-bromo-3-nitropyridine.

  • Chlorination of 2-amino-5-bromo-3-nitropyridine to introduce the chloro-substituent at the 6-position, yielding 2-amino-5-bromo-6-chloro-3-nitropyridine.

  • Reduction of the nitro group of 2-amino-5-bromo-6-chloro-3-nitropyridine to give the crucial intermediate, 5-bromo-6-chloropyridine-2,3-diamine.

  • Cyclization of 5-bromo-6-chloropyridine-2,3-diamine with formic acid to furnish the final product, this compound.

The following diagram, generated using Graphviz, illustrates the proposed synthetic workflow.

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 2-Amino-5-bromo-6-chloro-3-nitropyridine C->D NCS, Acetonitrile E 5-Bromo-6-chloropyridine-2,3-diamine D->E Fe, HCl or SnCl2 F This compound E->F HCOOH, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction in the proposed synthesis, including detailed experimental procedures, a discussion of the underlying chemistry, and key considerations for successful execution.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions). Due to steric hindrance from the amino group at the 2-position, the bromination predominantly occurs at the less hindered 5-position.

Experimental Protocol:

  • Materials: 2-aminopyridine, Bromine, Acetic acid.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq.) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

    • Cool the solution to below 20°C using an ice bath.

    • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture into a large beaker of ice water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-bromopyridine.[3]

ParameterConditionRationale
Solvent Glacial Acetic AcidProvides a polar medium for the reaction and helps to moderate the reactivity of bromine.
Temperature < 20°C (initially)Controls the rate of the exothermic reaction and minimizes the formation of di-brominated byproducts.
Work-up Neutralization with NaHCO₃Quenches the reaction and precipitates the product from the aqueous solution.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The subsequent step is the nitration of 2-amino-5-bromopyridine. The strong electron-withdrawing nature of the bromine atom at the 5-position and the directing effect of the amino group favor the introduction of the nitro group at the 3-position.

Experimental Protocol:

  • Materials: 2-amino-5-bromopyridine, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

  • Procedure:

    • In a flask immersed in an ice bath, carefully add concentrated sulfuric acid.

    • Slowly add 2-amino-5-bromopyridine (1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5°C.

    • Add concentrated nitric acid (1.1 eq.) dropwise to the mixture while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Heat the mixture to 50-60°C for 1 hour.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a 40% aqueous solution of sodium hydroxide.

    • Collect the yellow precipitate by filtration, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.[3]

ParameterConditionRationale
Reagents Conc. H₂SO₄, Conc. HNO₃Forms the nitronium ion (NO₂⁺), the active electrophile for nitration.
Temperature 0°C to 60°CA staged temperature profile allows for controlled nitration and drives the reaction to completion.
Work-up Quenching on ice and neutralizationSafely quenches the strong acid and precipitates the product.
Step 3: Synthesis of 2-Amino-5-bromo-6-chloro-3-nitropyridine (Proposed)

This step involves the chlorination of the nitrated intermediate. The introduction of a chlorine atom at the 6-position is proposed to proceed via an electrophilic substitution reaction. The pyridine ring is activated towards this substitution by the amino group. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol (Proposed, based on analogous reactions):

  • Materials: 2-amino-5-bromo-3-nitropyridine, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • Dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add N-Chlorosuccinimide (1.1-1.2 eq.) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 2-amino-5-bromo-6-chloro-3-nitropyridine.

ParameterConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)A mild and selective source of electrophilic chlorine.
Solvent AcetonitrileA polar aprotic solvent suitable for this type of reaction.
Purification Column ChromatographyNecessary to separate the desired product from unreacted starting material and byproducts.
Step 4: Synthesis of 5-Bromo-6-chloropyridine-2,3-diamine

The reduction of the nitro group to an amine is a critical step to generate the required 1,2-diamine functionality for the subsequent cyclization. This can be achieved using various reducing agents, with tin(II) chloride or iron powder in an acidic medium being common and effective choices.[3]

Experimental Protocol:

  • Materials: 2-amino-5-bromo-6-chloro-3-nitropyridine, Iron powder (or SnCl₂·2H₂O), Hydrochloric acid, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 2-amino-5-bromo-6-chloro-3-nitropyridine (1.0 eq.) and iron powder (excess) in a mixture of ethanol and water.

    • Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.

    • Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron residues.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 5-bromo-6-chloropyridine-2,3-diamine.

ParameterConditionRationale
Reducing Agent Iron Powder / HClA classic and cost-effective method for the reduction of aromatic nitro groups.
Solvent Ethanol/WaterProvides good solubility for the reactants and facilitates the reaction.
Work-up Filtration and ExtractionRemoves inorganic byproducts and isolates the desired diamine.
Step 5: Synthesis of this compound

The final step is the construction of the imidazole ring via the cyclization of the 2,3-diaminopyridine intermediate with formic acid. This is a well-established method for the synthesis of the imidazo[4,5-b]pyridine core.[4]

Experimental Protocol:

  • Materials: 5-bromo-6-chloropyridine-2,3-diamine, Formic acid (98-100%).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 5-bromo-6-chloropyridine-2,3-diamine (1.0 eq.).

    • Carefully add an excess of formic acid.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a 10% aqueous solution of sodium hydroxide to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[4]

ParameterConditionRationale
Cyclizing Agent Formic AcidActs as both the solvent and the source of the C2 carbon of the imidazole ring.
Temperature RefluxProvides the necessary energy for the condensation and dehydration reactions.
Purification RecrystallizationA standard method for purifying solid organic compounds.

Visualization of Key Chemical Transformations

The following diagrams illustrate the key chemical transformations in the proposed synthetic pathway.

Step_1_2 cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, AcOH C 2-Amino-5-bromopyridine D 2-Amino-5-bromo-3-nitropyridine C->D HNO3, H2SO4 Step_3_4_5 cluster_2 Step 3: Chlorination (Proposed) cluster_3 Step 4: Reduction cluster_4 Step 5: Cyclization E 2-Amino-5-bromo-3-nitropyridine F 2-Amino-5-bromo-6-chloro-3-nitropyridine E->F NCS, MeCN G 2-Amino-5-bromo-6-chloro-3-nitropyridine H 5-Bromo-6-chloropyridine-2,3-diamine G->H Fe, HCl I 5-Bromo-6-chloropyridine-2,3-diamine J This compound I->J HCOOH

Sources

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling, Safety, and Synthetic Applications

Executive Summary & Chemical Identity

This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical properties with practical research applications. 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a high-value heterocyclic scaffold used extensively in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BTK, Aurora, PAK4). Its dual-halogenated core provides orthogonal reactivity handles—a critical feature for fragment-based drug design (FBDD).

1.1 Chemical Specifications
ParameterTechnical Detail
IUPAC Name This compound
CAS Number 83472-63-3
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol/DCM
Melting Point >250°C (Decomposes)
Acidity (pKa) ~8.5 (Imidazole N-H), ~2.0 (Pyridine N)
Hazard Identification & Mechanistic Risk Assessment

Standard SDSs list hazards; this section explains the causality based on Structure-Activity Relationships (SAR).

2.1 GHS Classification (29 CFR 1910.1200)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

2.2 The "Why" Behind the Hazard
  • Respiratory Irritation (H335): The imidazo[4,5-b]pyridine core is electron-deficient due to the pyridine nitrogen (N4). This electron deficiency, combined with the halogen substituents, increases the acidity of the N-H proton and the electrophilicity of the ring system. Inhalation of dust allows interaction with mucous membranes, leading to immediate irritation.

  • Skin/Eye Irritation (H315/H319): The 5-chloro substituent is activated for nucleophilic attack (SNAr) due to its position adjacent to the pyridine nitrogen. Upon contact with biological nucleophiles (proteins/enzymes in skin or eyes), trace hydrolysis or alkylation can occur, triggering inflammatory responses.

Experimental Protocols: Safe Handling & Synthesis
3.1 Reactivity Profile & Synthetic Utility

This compound is designed for orthogonal functionalization .

  • Site A (5-Chloro): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent N4.

  • Site B (6-Bromo): Preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Site C (N1/N3): Acidic proton suitable for N-alkylation.

3.2 Workflow Visualization

The following diagram illustrates the logical flow for handling this compound in a synthesis campaign, highlighting critical decision points for safety and reactivity.

G cluster_handling Phase 1: Safe Handling cluster_synthesis Phase 2: Synthetic Divergence Start Start: 6-bromo-5-chloro -1H-imidazo[4,5-b]pyridine PPE PPE Check: Nitrile Gloves (Double), Fume Hood, Goggles Start->PPE Solubility Dissolution: Use DMSO or DMF (Avoid protic solvents initially) PPE->Solubility Decision Target Functionalization? Solubility->Decision Path_SNAr Path A: SNAr (5-Cl) Reagents: Amines/Alkoxides Temp: 80-120°C Decision->Path_SNAr Nucleophiles Path_Suzuki Path B: Suzuki (6-Br) Reagents: Boronic Acids, Pd(0) Temp: 90-110°C Decision->Path_Suzuki C-C Bond Path_Alk Path C: N-Alkylation Reagents: R-X, Base (Cs2CO3) Temp: RT-60°C Decision->Path_Alk Solubility/SAR End Drug Candidate Scaffold Path_SNAr->End Path_Suzuki->End Path_Alk->End

Figure 1: Operational workflow for safe handling and synthetic divergence of the imidazopyridine scaffold.

3.3 Standard Operating Procedure (SOP): N-Alkylation

Context: Often the first step to improve solubility and prevent catalyst poisoning in subsequent Pd-coupling.

Reagents:

  • This compound (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Preparation: In a fume hood, weigh the imidazopyridine scaffold into a round-bottom flask. Safety Note: Use an antistatic gun if the powder is static-prone to prevent aerosolization.

  • Dissolution: Add anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃. The mixture may turn slightly cloudy. Stir for 15 min at Room Temperature (RT).

  • Addition: Dropwise add the alkyl halide.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS (Expect M+R mass shift).

  • Quench: Cool to RT. Pour into ice water. The product usually precipitates.

  • Filtration: Filter the solid. Waste Disposal: DMF filtrate contains halogenated waste; dispose of in dedicated organic waste streams.

Storage & Stability
  • Storage Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibility: Strong oxidizing agents, strong acids, and acid chlorides.

  • Shelf Life: Stable for >2 years if stored properly and protected from moisture. Hydrolysis of the 5-chloro position is slow but possible under prolonged exposure to humid basic environments.

Emergency Response Protocols
ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses.The basicity of the imidazole ring and potential for alkylation requires thorough flushing to prevent corneal opacity.
Skin Contact Wash with soap and water. Do NOT use ethanol.Ethanol can increase the transdermal permeability of the halogenated heterocycle, potentially increasing systemic absorption.
Inhalation Move to fresh air. Artificial respiration if needed.Fine particulates of this scaffold are potent respiratory irritants due to physical abrasion and chemical reactivity with mucosal surfaces.
Fire Use CO₂, dry chemical, or foam.Combustion emits toxic fumes: Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).
References
  • BLDpharm. (2025). Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67504, Imidazo[4,5-b]pyridine. Retrieved from

  • Ryu, J. et al. (2025).[1] Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Bavetsias, V. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from

  • Lee, H. et al. (2016).[2] The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors, APJ receptor agonists, and allosteric SHP2 inhibitors[1][2]. Among its halogenated derivatives, 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine stands out as an exceptionally versatile bifunctional building block. The inherent electronic asymmetry of this fused bicyclic system allows for highly predictable, orthogonal functionalization: a regioselective Nucleophilic Aromatic Substitution (SNAr) at the 5-position, followed by transition-metal-catalyzed cross-coupling at the 6-position[3].

This application note details the mechanistic rationale, optimized experimental protocols, and quantitative data for executing a high-yielding, regioselective SNAr reaction on this critical scaffold.

Mechanistic Rationale: The Electronic Disparity of C5 vs. C6

In the imidazo[4,5-b]pyridine core, the reactivity of the halogen substituents is strictly governed by their spatial relationship to the pyridine nitrogen (N4).

  • C5-Position (Alpha to N4) : The chlorine atom at C5 is highly activated toward SNAr. When a nucleophile attacks the C5 carbon, the resulting negative charge in the Meisenheimer transition state is efficiently delocalized onto the highly electronegative N4 atom. This resonance stabilization drastically lowers the activation energy of the rate-determining step.

  • C6-Position (Beta to N4) : The bromine atom at C6 lacks this direct resonance stabilization pathway. Consequently, it remains inert under typical SNAr conditions. However, the C6-bromide serves as an ideal electrophile for subsequent oxidative addition in (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

SNArMechanism SM This compound (C5-Cl is highly activated) NuAttack Nucleophilic Attack at C5 (Rate-Determining Step) SM->NuAttack + Nucleophile (e.g., R-NH2) Meisenheimer Meisenheimer Complex (Negative charge stabilized by N4) NuAttack->Meisenheimer ClLoss Loss of Chloride Ion (Fast) Meisenheimer->ClLoss Product 5-Substituted-6-bromo Product (Regioselective SNAr) ClLoss->Product - HCl / Cl-

Fig 1: Mechanistic pathway of regioselective SNAr at the C5 position via Meisenheimer complex.

Experimental Protocol: Regioselective Amination at C5

Objective : Synthesize 6-bromo-5-(alkylamino)-1H-imidazo[4,5-b]pyridine via regioselective SNAr.

Causality of Experimental Choices
  • Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) are traditionally used to maintain nucleophile solubility and reactivity. However, recent green chemistry advances demonstrate that can accelerate SNAr through simultaneous electrophile-nucleophile activation via hydrogen bonding[4][5].

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is utilized to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Temperature : Heating to 80–120 °C is typically required to overcome the activation barrier for the initial nucleophilic attack on the aromatic ring.

Step-by-Step Procedure
  • Preparation : In a 20 mL microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 232.5 mg).

  • Reagent Addition : Add the primary amine nucleophile (e.g., cyclopentylamine, 1.5 mmol) and DIPEA (2.5 mmol, 435 µL).

  • Solvent : Suspend the mixture in 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Alternative: For a greener protocol, utilize an H₂O-IPA (1:4 v/v) mixture[5].

  • Reaction : Seal the vial and heat the reaction mixture to 100 °C for 4–12 hours. Monitor the reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the starting material (m/z ~232/234) and the appearance of the product mass confirm completion.

  • Work-up : Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove NMP and DIPEA salts.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient of 0-10% MeOH in DCM) to afford the pure 5-amino-6-bromo intermediate.

Quantitative Data & Optimization

To maximize regioselectivity and yield, reaction conditions must be carefully tuned. The table below summarizes the effect of various parameters on the SNAr of this compound with a model primary amine.

SolventBaseTemperature (°C)Time (h)Conversion (%)Regioselectivity (C5:C6)
DMFK₂CO₃801275>99:1
NMPDIPEA100692>99:1
n-BuOHDIPEA120488>99:1
H₂O-IPA (1:4)None80895>99:1

Note: The H₂O-IPA system demonstrates excellent green chemistry metrics while maintaining quantitative regioselectivity, often eliminating the need for an external base due to the solvent's activation properties[4][5].

Downstream Workflow: Orthogonal Functionalization

Once the C5 position is successfully functionalized via SNAr, the intact C6-bromide can be subjected to palladium-catalyzed cross-coupling. This orthogonal reactivity is a cornerstone in the rapid elaboration of structure-activity relationship (SAR) libraries, allowing drug development professionals to independently tune the 5- and 6-positions of the [1].

OrthogonalWorkflow SM Starting Scaffold 6-Br-5-Cl-Imidazo[4,5-b]pyridine SNAr Step 1: SNAr at C5 (Amines/Alkoxides, Heat) SM->SNAr Int Intermediate 6-Br-5-(Nu)-Imidazo[4,5-b]pyridine SNAr->Int Displaces C5-Cl CrossCoupling Step 2: Cross-Coupling at C6 (Pd-Cat, Ar-B(OH)2, Base) Int->CrossCoupling Product Final Polyfunctionalized Imidazo[4,5-b]pyridine CrossCoupling->Product Substitutes C6-Br

Fig 2: Orthogonal functionalization workflow exploiting C5/C6 electronic disparity.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium Source: ACS Omega (2018) URL:[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry (2019) URL:[Link]

  • Compounds and compositions for treating conditions associated with apj receptor activity (CA3115472A1)
  • Polycyclic Compounds as Allosteric SHP2 Inhibitors (EP3724189B1)

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., Aurora, p38 MAP kinase inhibitors). Its utility relies on the ability to differentially functionalize the C6 and C5 positions.

This guide addresses the core synthetic challenge: Achieving exclusive regioselectivity for the C6-Bromide over the C5-Chloride while managing the acidic imidazole N-H proton.

Structural Logic and Reactivity Profile

Success in this coupling is dictated by two competing electronic features:

  • Halogen Hierarchy (The Kinetic Handle):

    • C6-Br: The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol). Under standard Suzuki conditions (Pd(0)/Triarylphosphine ligands), oxidative addition occurs almost exclusively at the bromide.

    • C5-Cl: Located

      
       to the pyridine nitrogen (N4), this position is electron-deficient. While activated for nucleophilic aromatic substitution (
      
      
      
      ), it is inert to standard Pd-catalyzed oxidative addition unless specialized electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines like XPhos) are employed.
  • The "N-H Tax" (The Thermodynamic Sink):

    • The imidazole N-H (pKa ~13.5) is acidic. In the presence of standard bases (K₂CO₃, Cs₂CO₃), it deprotonates to form an imidazopyridinate anion. This anion is electron-rich and can coordinate to the Palladium center, potentially poisoning the catalyst or reducing turnover frequency (TOF).

Scientist-to-Scientist Recommendation:

  • For Scale-up (>5g): Use Method A (Protected) . Protecting the N-H eliminates catalyst poisoning and solubility issues, guaranteeing consistent yields.

  • For Library/Screening (<100mg): Use Method B (Direct) . It saves two steps (protection/deprotection) but requires higher catalyst loading and vigorous heating.

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective logic and the decision matrix for synthesis.

G cluster_selectivity Regioselectivity Mechanism Start 6-Bromo-5-chloro- 1H-imidazo[4,5-b]pyridine Protect Step 1: N-Protection (SEM-Cl / THP) Start->Protect Method A (High Yield/Scale) Direct Direct Coupling (Excess Base, High Temp) Start->Direct Method B (Rapid Screening) Suzuki Step 2: Suzuki Coupling (Targeting C6-Br) Protect->Suzuki Pd(dppf)Cl2 Na2CO3, Dioxane Intermediate 6-Aryl-5-chloro- Intermediate Suzuki->Intermediate Deprotect Step 3: Deprotection Intermediate->Deprotect TFA or HCl Final Final Product: 6-Aryl-5-chloro-1H-imidazo... Direct->Final Pd(PPh3)4 K2CO3, DMF/H2O Deprotect->Final C6 C6-Br: Fast Oxidative Addition (Kinetic Product) C5 C5-Cl: Inert to Pd(PPh3)4 (Requires XPhos/SPhos)

Caption: Workflow distinguishing between the Protected (Method A) and Direct (Method B) routes, highlighting the kinetic preference for C6-Br coupling.

Detailed Experimental Protocols

Method A: The Protected Route (Recommended for Scale-up)

Rationale: N-Protection (SEM) prevents catalyst coordination and improves solubility in organic solvents.

Step 1: SEM Protection
  • Setup: Charge a dry flask with this compound (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir at 0 °C for 30 min until gas evolution ceases.

  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. The product (N1/N3 regioisomeric mixture) is used directly.

Step 2: Regioselective Suzuki Coupling (C6-Br)
  • Substrate: N-SEM-protected 6-bromo-5-chloroimidazo[4,5-b]pyridine (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Why: The bidentate ferrocenyl ligand (dppf) creates a large bite angle, promoting reductive elimination and stability, while being less electron-rich than Buchwald ligands (preventing C5-Cl activation).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 90 °C for 4–6 hours under Argon.

Protocol:

  • In a reaction vial, combine the protected substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃.

  • Seal and heat to 90 °C. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the Bromide (M+) and appearance of Product (M+Ar). If C5-Cl coupling is observed (M+2Ar), lower temperature to 80 °C.

Step 3: Deprotection
  • Dissolve the coupled intermediate in DCM.

  • Add TFA (excess, ~20 equiv) or 4M HCl in Dioxane.

  • Stir at RT (or 40 °C for HCl) until the SEM group is cleaved (usually 2-4 h).

  • Neutralize with NaHCO₃ to precipitate the free base.

Method B: The Direct Route (Unprotected)

Rationale: Uses the "anionic" pathway. Requires polar solvents and higher temperatures.

  • Catalyst: Pd(PPh₃)₄ (5–10 mol%).

    • Why: Tetrakis is robust and the dissociation of PPh₃ provides a transient active species. The monodentate phosphine is less active towards the chloride than bidentate alkyl phosphines.

  • Base: K₂CO₃ (3.0–4.0 equiv).

  • Solvent: DMF / H₂O (4:1 ratio).

    • Why: DMF is required to solubilize the polar imidazopyridinate anion.

  • Conditions: 100–110 °C, 12–16 hours.

Protocol:

  • Combine this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K₂CO₃ (3.5 equiv) in a vial.

  • Add DMF/H₂O (4:1). Degas by bubbling Nitrogen for 10 mins.

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat to 100 °C.

    • Note: The reaction mixture will turn dark black (Pd precipitation) if air enters. Maintain strict inert atmosphere.

Optimization & Troubleshooting Data

The following table summarizes the impact of reaction parameters on Regioselectivity (C6 vs C5) and Conversion.

ParameterVariationResult (Yield / Selectivity)Application Note
Catalyst Pd(dppf)Cl₂ High / >99:1 Standard. Best balance of reactivity and selectivity.
Pd(PPh₃)₄Mod / >99:1Good for unprotected substrates; requires higher loading.
XPhos Pd G3High / 80:20Avoid. Too active; promotes bis-coupling at C5-Cl.
Base Na₂CO₃ (aq) High Mild enough to prevent side reactions.
Cs₂CO₃HighUse for sterically hindered boronic acids.
K₃PO₄ModCan cause protodeboronation of unstable boronic acids.
Solvent Dioxane/H₂O High Standard for Protected (Method A).
DMF/H₂OHighEssential for Unprotected (Method B) solubility.
Common Failure Modes
  • Protodehalogenation: Observation of des-bromo product (H instead of Ar).

    • Cause: Hydride source in the system or overheating.[1]

    • Fix: Use anhydrous solvents (for Method A) or switch to mild base (K₃PO₄).

  • Stalled Reaction (Unprotected):

    • Cause: Catalyst poisoning by the imidazole Nitrogen.

    • Fix: Increase catalyst loading to 10 mol% or switch to Method A (Protection).

References

  • Regioselectivity in Polyhalogenated Heterocycles

    • Langer, P. (2015).[2] Regioselective Suzuki Couplings of Polyhalogenated N-Heterocycles. Organic & Biomolecular Chemistry.

  • Imidazo[4,5-b]pyridine Scaffold Synthesis

    • Sanghavi, K. N., et al. (2023). Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine. Thieme Connect.
  • General Suzuki Coupling Conditions (Pd(dppf)Cl2)

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BenchChem Protocols for Imidazopyridine

    • Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine.
    • (General Protocol Reference)

Sources

Application Note: Regioselective N-Alkylation of 1H-Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimicrobial agents, and antineoplastic therapeutics[1]. A critical, yet notoriously challenging, late-stage functionalization in the synthesis of these bioactive molecules is N-alkylation.

The core difficulty arises from the presence of three nucleophilic nitrogen atoms: N1 and N3 on the imidazole ring, and N4 on the pyridine ring[2]. Because the proton on the imidazole ring rapidly tautomerizes between the N1 and N3 positions, standard alkylation conditions typically yield a complex, hard-to-separate mixture of regioisomers[3][4].

As an application scientist, controlling this regioselectivity requires moving beyond trial-and-error and understanding the causality of the reaction environment. The regiochemical outcome is governed by a delicate balance of thermodynamics, kinetics, and steric approach control [5]:

  • Thermodynamic Control: Under standard basic conditions (e.g., K₂CO₃ in DMF), the reaction pathway is largely dictated by the electronic nature of the substituents on the pyridine ring, often resulting in a nearly equimolar mixture of N1 and N3 isomers.

  • Steric Approach Control: By utilizing bulkier bases (such as Cs₂CO₃), the transition state for N1 alkylation can be sterically hindered—especially when substituents are present at the C2 or C7 positions. This effectively shields the N1 face, making N3 the kinetically favored site[5].

  • Phase Transfer Catalysis (PTC): The introduction of tetra-n-butylammonium bromide (TBAB) enhances the solubility of the reactive anion pair. While this significantly increases the overall nucleophilicity and reaction yield, it also lowers the activation energy for the N4 position, frequently resulting in N3/N4 mixtures when paired with highly reactive electrophiles[1].

Reaction Workflow & Decision Matrix

To systematically target the desired regioisomer, researchers must select their solvent, base, and additives based on the mechanistic pathways illustrated below.

G A 1H-imidazo[4,5-b]pyridine (Starting Material) B Select Base & Solvent A->B C K2CO3 / DMF (Standard Basic) B->C D Cs2CO3 / MeCN (Bulky Base) B->D E K2CO3 / TBAB / DMF (Phase Transfer) B->E F Mixed N1/N3 Isomers (Thermodynamic) C->F G Favors N3 Isomer (Steric Control) D->G H Mixed N3/N4 Isomers (High Yield) E->H

Decision matrix for regioselective N-alkylation of imidazo[4,5-b]pyridines.

Optimization Parameters & Quantitative Data

The table below summarizes the expected quantitative outcomes based on established literature parameters. Adjusting these variables allows for the rational tuning of the major regioisomer.

Reaction ConditionBaseSolventAdditiveMajor Regioisomer OutcomeTypical Yield Range
Standard Basic K₂CO₃DMFNoneN1 / N3 mixture40 - 60%
Steric Control Cs₂CO₃MeCNNoneN3 favored50 - 75%
Phase Transfer (PTC) K₂CO₃DMFTBABN3 / N4 mixture70 - 90%

Detailed Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies incorporate in-process monitoring to ensure mechanistic fidelity.

Protocol A: Phase-Transfer Catalyzed (PTC) Alkylation

Objective: Maximize overall yield for poorly soluble substrates; yields N3/N4 or N1/N3 mixtures depending on the electrophile.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 1H-imidazo[4,5-b]pyridine derivative (1.25 mmol), anhydrous potassium carbonate (K₂CO₃, 2.75 mmol), and tetra-n-butylammonium bromide (TBAB, 0.187 mmol)[2].

  • Solvent Addition: Suspend the solid mixture in anhydrous N,N-dimethylformamide (DMF, 40 mL) under an inert nitrogen atmosphere[2].

  • Anion Activation: Stir the suspension at room temperature (20–25 °C) for 30 minutes. Causality note: This pre-activation step is critical to ensure complete deprotonation and the formation of the soluble TBAB-anion pair before the electrophile is introduced.

  • Alkylation: Add the alkylating agent (e.g., allyl bromide or benzyl bromide) (2.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 24 hours. Validate progression via LC-MS; the disappearance of the parent mass indicates complete conversion[2].

  • Workup: Filter the mixture through a fritted funnel to remove inorganic salts. Pour the filtrate into cold deionized water (150 mL). If a precipitate forms, collect it via vacuum filtration. Otherwise, extract with ethyl acetate (3 x 50 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure[2].

  • Purification: Isolate the regioisomers via silica gel column chromatography using a gradient of hexane/dichloromethane (80:20 to 50:50).

Protocol B: Sterically Directed N3-Alkylation

Objective: Utilize steric approach control to kinetically favor the N3 regioisomer.

  • Preparation: In a dry flask under nitrogen, dissolve the imidazo[4,5-b]pyridine (1.0 mmol) in anhydrous acetonitrile (MeCN, 15 mL).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 mmol). Causality note: The large ionic radius of the cesium cation coordinates loosely with the intermediate, providing steric bulk that shields the N1 face, thereby directing the incoming electrophile to the N3 position[5].

  • Alkylation: Add the alkylating agent (1.1 mmol) dropwise.

  • Thermal Activation: Heat the mixture to 60 °C and stir for 12–16 hours. Monitor via TLC.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove the cesium salts, and concentrate. Purify the crude residue via chromatography.

Analytical Validation & Troubleshooting

Self-Validating Structural Elucidation: 2D-NOESY NMR

Standard ¹H and ¹³C NMR are insufficient to definitively assign N1, N3, and N4 isomers due to the electronic similarities of the core. The gold standard for structural validation of these regioisomers is 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) [4].

  • Confirming N3 Alkylation: Look for strong NOE cross-peaks between the N-alkyl protons (e.g., the N-CH₂ signal) and the protons of the C2-substituent.

  • Confirming N4 Alkylation: Look for NOE enhancements between the N-alkyl protons and the adjacent H-5 proton on the pyridine ring[4].

Troubleshooting: N-Oxide Formation

During synthesis, particularly under oxidative conditions or prolonged atmospheric exposure, the highly electron-rich pyridine nitrogen (N4) is susceptible to oxidation, forming an undesired N-oxide[3].

  • Detection: LC-MS analysis will reveal a prominent [M+16] peak.

  • Resolution: If N-oxide formation occurs, the material can be salvaged. Reduce the N-oxide back to the parent imidazo[4,5-b]pyridine using catalytic hydrogenation (Raney Nickel, H₂ at room temperature) or by treatment with phosphorus trichloride (PCl₃)[3].

Troubleshooting: Sluggish or Incomplete Alkylation

If the starting material persists after 24 hours, the most common culprit is water contamination quenching the alkylating agent. Ensure DMF is strictly anhydrous. To kinetically accelerate the reaction, add a catalytic amount of sodium iodide (NaI, 0.1 eq) to invoke the Finkelstein effect, converting alkyl chlorides/bromides into highly reactive alkyl iodides in situ.

References

  • BenchChem Technical Support Team. "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers." Benchchem.
  • BenchChem Technical Support Team. "Common side reactions in the synthesis of imidazo[4,5-b]pyridines." Benchchem.
  • Bouzayani, M., et al. "Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study.
  • Doganc, F., et al. "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences.
  • Zouitini, A., et al. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." MDPI.
  • Znini, M., et al. "NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATION." Journal of Chemical Technology and Metallurgy.

Sources

Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Imidazo[4,5-b]pyridines represent a highly privileged class of nitrogen-containing heterocycles. Due to their structural isosterism with naturally occurring purines, these scaffolds exhibit profound and broad-spectrum biological activities, serving as potent anticancer, antiviral, and antimicrobial agents[1][2].

The traditional synthesis of the imidazo[4,5-b]pyridine core typically involves the condensation of 2,3-diaminopyridines with carboxylic acids or aldehydes. However, these conventional methods often require harsh dehydrating agents (e.g., polyphosphoric acid), prolonged reflux times (12–24 hours), and suffer from poor regioselectivity and low overall yields[3]. To overcome these severe limitations, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. By leveraging dielectric heating, MAOS provides rapid, uniform energy transfer directly to the reacting molecules, drastically reducing reaction times to mere minutes while significantly enhancing product yields and purity[2].

Mechanistic Causality & Reaction Dynamics

The formation of the imidazo[4,5-b]pyridine ring via MAOS is governed by a predictable system of thermodynamics and kinetics. Understanding the causality behind these parameters is critical for protocol optimization.

  • Dielectric Heating & Solvent Causality: Unlike conventional conductive heating, which relies on thermal gradients, microwaves couple directly with polar molecules. Solvents with a high loss tangent (

    
    ), such as ethanol or water-isopropanol (H₂O-IPA) mixtures, rapidly convert electromagnetic energy into thermal energy[4]. This localized superheating instantly overcomes the high activation energy barrier required for the rate-limiting cyclodehydration step.
    
  • Reaction Pathway & Autogenous Pressure: The reaction initiates with the nucleophilic attack of the primary amine of 2,3-diaminopyridine on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. By conducting the reaction in a sealed microwave vial, the solvent is heated beyond its atmospheric boiling point. This autogenous pressure exponentially accelerates the subsequent intramolecular cyclization and dehydration, driving the equilibrium toward the thermodynamically stable aromatic fused-ring system[3].

Experimental Protocol

Model Reaction: Synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and aromatic aldehydes.

Materials & Reagents
  • Reactants: 2,3-Diaminopyridine (1.0 mmol, >98% purity), Aromatic Aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) (1.0 mmol).

  • Solvent: Ethanol or H₂O-IPA (1:1 v/v)[4].

  • Catalyst (Optional):

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 10 mol%) or silica gel support to polarize the carbonyl group[3].
  • Instrumentation: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring.

Step-by-Step Methodology
  • Preparation: To a 10 mL heavy-walled, microwave-transparent glass vial, add 2,3-diaminopyridine (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol).

  • Solvation: Add 3.0 mL of the solvent system (e.g., H₂O-IPA) and a Teflon-coated magnetic stir bar. If utilizing a catalyst to accelerate imine formation, add 10 mol%

    
    -TsOH at this stage.
    
  • Sealing: Crimp-seal the vial with a Teflon-lined silicone septum. Critical Step: A proper seal is required to safely contain the autogenous pressure generated during superheating, which prevents solvent boil-off and accelerates the reaction kinetics.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Program the synthesizer to heat the mixture to 100–120 °C with a hold time of 10–15 minutes. Set the maximum power to 150 W and enable high-speed stirring.

  • Cooling & Quenching: Post-irradiation, allow the system to actively cool the vial to <50 °C using compressed air. Carefully uncap the vial and pour the reaction mixture into 15 mL of crushed ice/water.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to afford the analytically pure imidazo[4,5-b]pyridine analog[2].

Quantitative Data: Conventional vs. Microwave Synthesis

The following table summarizes the optimization parameters, demonstrating the clear superiority of MAOS in synthesizing various analogs.

EntryAldehyde SubstituentMethodTemp (°C)TimeYield (%)
1-H (Benzaldehyde)Conventional (Reflux)7812 h45
2-H (Benzaldehyde)Microwave10010 min85
34-NO₂Conventional (Reflux)7814 h52
44-NO₂Microwave10012 min92
54-OCH₃Conventional (Reflux)7816 h38
64-OCH₃Microwave11015 min78

Mechanistic Note: The electron-withdrawing nitro group (Entry 4) increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack and resulting in higher yields. Conversely, the electron-donating methoxy group (Entry 6) requires slightly higher temperatures (110 °C) to achieve optimal conversion.

Analytical Validation

To establish a self-validating protocol, the structural integrity and purity of the synthesized imidazo[4,5-b]pyridine analogs must be empirically verified post-isolation. This ensures that the cyclodehydration went to completion and no Schiff base intermediate remains.

  • ¹H NMR (DMSO-d₆): Successful cyclization is confirmed by the complete disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the primary amine signals. The appearance of a broad singlet at >12.0 ppm indicates the formation of the imidazole -NH proton[1].

  • LC-MS: High-resolution mass spectrometry should display the [M+H]⁺ molecular ion peak corresponding to the exact mass of the cyclodehydrated product, confirming the structural integrity of the fused ring[4].

Mechanistic Workflow Visualization

MAOS_Workflow A Reactants: 2,3-Diaminopyridine + Carbonyl Compound B MAOS Activation: Polar Solvent Coupling (Autogenous Pressure) A->B Sealed Vessel 100-120 °C C Step 1: Condensation (Schiff Base Formation) B->C Rapid Dielectric Heating D Step 2: Cyclodehydration (Overcoming Activation Energy) C->D Thermal Acceleration E Product Isolation: Imidazo[4,5-b]pyridine D->E Precipitation & Filtration F Validation: LC-MS & NMR E->F Purity >95%

Workflow and mechanistic pathway for microwave-assisted synthesis of imidazo[4,5-b]pyridines.

References

  • [1] Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. nih.gov. 1

  • [3] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. mdpi.com. 3

  • [2] Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. eurjchem.com. 2

  • [4] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. acs.org. 4

Sources

Strategic Functionalization of the C5-Chloro Position in Imidazo[4,5-b]pyridines: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, antiviral agents, and novel antiparasitic drugs. Within this fused bicyclic system, the C5-chloro substituent acts as a highly versatile synthetic handle.

Mechanistic Causality: The reactivity of the C5-chloro position is fundamentally driven by the electronic landscape of the heterocycle. The adjacent pyridine nitrogen (N4) exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. This electronic deficiency makes the C-Cl bond highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed oxidative addition. Understanding how to selectively navigate these two orthogonal pathways is critical for the late-stage functionalization of complex drug candidates.

Pathway Visualization

G Start 5-Chloroimidazo[4,5-b]pyridine Protect N-Protection (SEM/Boc) Start->Protect Block acidic N-H SNAr SNAr Pathway Start->SNAr Direct (High Temp) Protect->SNAr Base/Nucleophile Pd Pd-Catalyzed Pathway Protect->Pd Pd(0), Ligand, Base Prod1 C5-Heteroatom Analogues SNAr->Prod1 Prod2 C5-Aryl/Amine Analogues Pd->Prod2

Logical workflow for C5-chloro functionalization via SNAr and Pd-catalyzed cross-coupling.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality & Optimization

SNAr is the preferred route for introducing primary and secondary aliphatic amines, as well as strong nucleophiles like thiolates. While the C5 position is activated, researchers must account for the acidic N1/N3 proton of the imidazole ring (pKa ~12). In the presence of basic nucleophiles, this proton is easily abstracted, forming an anionic imidazopyridine species. This negative charge delocalizes across the ring, severely dampening the electrophilicity of the C5 position and raising the activation energy required to form the Meisenheimer complex.

To overcome this, reactions must either utilize N-protected substrates (e.g., SEM or Boc) or employ highly polar aprotic solvents (NMP) at elevated temperatures (120–150 °C) to force the substitution on the deactivated anionic species 1.

Experimental Protocol: SNAr with Aliphatic Amines
  • Preparation: Charge a heavy-walled reaction vial with 5-chloro-1H-imidazo[4,5-b]pyridine (1.0 equiv) and the desired aliphatic amine (3.0 equiv).

  • Solvent & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to act as an acid scavenger.

  • Reaction: Seal the vial and heat to 120 °C using an oil bath or microwave reactor for 4–12 hours.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organics with 5% LiCl aqueous solution (to remove NMP), dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoints
  • Isotopic Signature Tracking: Monitor the reaction via LC-MS. The starting 5-chloro material exhibits a distinct 3:1 isotopic ratio (M / M+2) due to the natural abundance of ³⁵Cl and ³⁷Cl. The complete disappearance of this isotopic signature and the emergence of the product mass confirms successful substitution.

  • pH Verification: Ensure the aqueous phase remains basic (pH > 9) during workup to prevent protonation and subsequent loss of the basic imidazopyridine product into the aqueous layer.

Methodology 2: Palladium-Catalyzed Cross-Coupling

Mechanistic Causality & Optimization

For weak nucleophiles (e.g., anilines, amides) or carbon nucleophiles (e.g., boronic acids), SNAr is ineffective. Palladium-catalyzed cross-coupling is required 2. However, the imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms capable of coordinating to palladium, leading to catalyst poisoning (off-cycle resting states).

To prevent this, bulky, electron-rich biaryl phosphine ligands (such as BrettPhos or RuPhos) are mandatory 3. These ligands create a highly sterically hindered environment around the Pd center, promoting the formation of the active mono-ligated Pd(0) species, accelerating reductive elimination, and effectively outcompeting the background coordination of the substrate's nitrogen atoms.

Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine N-protected 5-chloroimidazo[4,5-b]pyridine (1.0 equiv), aniline derivative (1.2 equiv), BrettPhos Pd G3 precatalyst (5 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3x). Critical Step: Strict anaerobic technique is required to prevent oxidation of the electron-rich phosphine ligand.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture at 90 °C for 4–8 hours under Argon.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Self-Validation Checkpoints
  • Visual Catalytic Cues: The activation of the BrettPhos Pd G3 precatalyst is accompanied by a distinct color change (typically from yellow to a deep red/orange homogeneous solution).

  • Failure Indicator: The sudden appearance of a fine black precipitate (Pd black) indicates catalyst decomposition and irreversible death of the catalytic cycle, usually due to oxygen ingress or severe product inhibition.

Quantitative Data Summary

The following table summarizes the comparative operational parameters for functionalizing the C5-chloro position:

MethodologyReagents / Catalyst SystemTemp (°C)Time (h)Yield RangeMechanistic Advantage
SNAr (Aliphatic Amines) Excess Amine, DIPEA, NMP120 - 1502 - 1265 - 90%Metal-free; highly scalable for strong nucleophiles.
Buchwald-Hartwig BrettPhos Pd G3, NaOtBu, Dioxane80 - 1004 - 850 - 85%Overcomes weak nucleophilicity of anilines/amides.
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 - 1106 - 1660 - 95%Robust C-C bond formation; high functional group tolerance.

References

  • Source: PMC - PubMed Central (nih.gov)
  • US11958871B2 - Inhibitors of bacterial glutaminyl cyclases for use in the treatment of periodontal and related diseases Source: Google Patents URL
  • WO2014128465A1 - 2-(hetero)

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[4,5-b]pyridine scaffold is a highly privileged purine isostere extensively utilized in the development of kinase inhibitors and anti-cancer therapeutics[1]. Functionalizing this core at the 6-position via the palladium-catalyzed cross-coupling of 6-bromo-imidazo[4,5-b]pyridine provides a robust pathway for late-stage structure-activity relationship (SAR) exploration[2].

Causality in Reactivity : The 6-bromo substituent is situated on an electron-deficient pyridine ring. This inductive deactivation significantly lowers the electron density around the C–Br bond, enhancing its electrophilicity[3]. Consequently, the oxidative addition of the electron-rich Pd(0) complex to the C–Br bond is thermodynamically favored and proceeds faster than comparable reactions on unactivated phenyl rings[4]. This allows for milder reaction conditions, broader functional group tolerance, and high regioselectivity during complex syntheses.

Pathway Visualization

Workflow Start 6-Bromo-imidazo[4,5-b]pyridine (Starting Material) OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd Pd Catalyst TransMet Transmetalation (Suzuki-Miyaura) OxAdd->TransMet R-BF3K, Base AmineBind Amine Coordination (Buchwald-Hartwig) OxAdd->AmineBind R-NH2, Base RedElim1 Reductive Elimination (C-C Bond Formation) TransMet->RedElim1 RedElim2 Reductive Elimination (C-N Bond Formation) AmineBind->RedElim2 RedElim1->OxAdd Pd(0) Regeneration Prod1 6-Aryl-imidazo[4,5-b]pyridine (Target Scaffold) RedElim1->Prod1 RedElim2->OxAdd Pd(0) Regeneration Prod2 6-Amino-imidazo[4,5-b]pyridine (Target Scaffold) RedElim2->Prod2

Workflow of Pd-catalyzed cross-coupling for 6-bromo-imidazo[4,5-b]pyridine functionalization.

Quantitative Data & Reagent Selection

To maximize yields and minimize side reactions (such as protodehalogenation or off-target N-arylation), careful selection of coupling partners and ligands is required.

Table 1: Optimized Parameters for 6-Bromo-imidazo[4,5-b]pyridine Cross-Couplings

Reaction TypeCoupling PartnerCatalyst / LigandBase / AdditiveSolvent & TempExpected Yield
Suzuki-Miyaura Potassium AryltrifluoroboratesPd(dppf)Cl₂Bu₄NOAc / K₂CO₃Dioxane/H₂O, 90°C80 - 95%
Suzuki-Miyaura Aryl Boronic AcidsPd(PPh₃)₄Na₂CO₃Toluene/EtOH, 100°C65 - 80%
Buchwald-Hartwig Primary Amines / PyridonesPd(OAc)₂ / XantphosCs₂CO₃Dioxane, 100°C70 - 88%

Strategic Insights :

  • Suzuki-Miyaura Coupling : Potassium organotrifluoroborates are highly recommended over traditional boronic acids. They are monomeric, stable, and heavily resist protodeboronation[5]. The addition of tetrabutylammonium acetate (Bu₄NOAc) acts as a phase-transfer catalyst and significantly accelerates the transmetalation step by rapidly generating the active Pd-acetoxo intermediate[5].

  • Buchwald-Hartwig Amination : When coupling with enolizable heterocycles (e.g., pyridones), utilizing the bidentate ligand Xantphos is critical[6]. Its wide bite angle (~111°) enforces a strict cis-coordination geometry at the palladium center. This thermodynamic arrangement sterically accelerates the reductive elimination step and effectively suppresses unwanted β-hydride elimination[6].

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling using Potassium Organotrifluoroborates

Objective: Regioselective C–C bond formation to synthesize 6-aryl-imidazo[4,5-b]pyridine derivatives.

Materials :

  • 6-Bromo-imidazo[4,5-b]pyridine (1.0 equiv, 1.0 mmol)

  • Potassium aryltrifluoroborate (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Tetrabutylammonium acetate (Bu₄NOAc) (0.2 equiv, 20 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 6-bromo-imidazo[4,5-b]pyridine, potassium aryltrifluoroborate, K₂CO₃, and Bu₄NOAc.

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent Addition : Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Causality: Water is essential to hydrolyze the trifluoroborate into the active boronic acid species in situ, ensuring a slow, controlled release that prevents homocoupling of the boron species[5].

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 90°C in a pre-heated oil bath for 4-6 hours.

  • Reaction Monitoring (Self-Validation) : Monitor via TLC (EtOAc/Hexane 1:1). The reaction is deemed complete when the starting material (Rf ~0.4) is entirely consumed and a highly UV-active product spot (Rf ~0.2) appears.

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL). Causality: The unreacted trifluoroborate salts and Bu₄NOAc are highly water-soluble and will partition cleanly into the aqueous layer, leaving the target product in the organic phase.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination with Enolizable Heterocycles

Objective: C–N bond formation to synthesize 6-amino or 6-pyridonyl-imidazo[4,5-b]pyridines.

Materials :

  • 6-Bromo-imidazo[4,5-b]pyridine (1.0 equiv, 1.0 mmol)

  • Amine or Pyridone nucleophile (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Degassed 1,4-Dioxane (10 mL)

Step-by-Step Procedure :

  • Preparation : Charge a dry Schlenk flask with 6-bromo-imidazo[4,5-b]pyridine, the nucleophile, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere : Purge the system with Argon (3 cycles). Causality: Pd(OAc)₂ is reduced in situ to the active Pd(0) species by the phosphine ligand; ambient oxygen will irreversibly poison this active catalyst.

  • Reaction Execution : Inject degassed 1,4-Dioxane. Heat the mixture at 100°C for 12-16 hours.

  • Reaction Monitoring (Self-Validation) : Analyze an aliquot via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) in the mass spectrum confirms the complete consumption of the starting halide[6].

  • Workup : Cool the mixture and filter through a short pad of Celite. Causality: This step systematically removes the insoluble inorganic salts (Cs₂CO₃ and CsBr) and precipitated palladium black. Wash the Celite pad with hot EtOAc (30 mL) to ensure full product recovery.

  • Purification : Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient) to afford the pure product.

References

  • Title : Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues Source : Australian Journal of Chemistry URL :[Link]

  • Title : Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C–N bond forming reactions with enolizable heterocycles Source : FAO AGRIS URL : [Link]

  • Title : Regioselective C2-arylation of imidazo[4,5-b]pyridines Source : RSC Publishing URL : [Link]

Sources

Troubleshooting & Optimization

improving solubility of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily halogenated, rigid heterocycles.

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a classic "brick dust" molecule. The combination of a planar imidazopyridine core and highly lipophilic halogens (bromine and chlorine) results in a high crystal lattice energy and extreme hydrophobicity. This guide is designed to help you troubleshoot precipitation issues and engineer robust, self-validating formulation strategies for your in vitro assays.

Solubility Troubleshooting Workflow

Before diving into specific protocols, use the decision tree below to identify the optimal solubility enhancement strategy based on your specific assay constraints.

G Start Compound Precipitation in Assay Buffer? AssayType Determine Assay Type Start->AssayType Biochem Biochemical Assay (Cell-Free) AssayType->Biochem Proteins/Enzymes CellBased Cell-Based Assay AssayType->CellBased Live Cells Surfactant Add 0.01-0.05% Tween-20 or Triton X-100 Biochem->Surfactant CheckDMSO Is final DMSO ≤ 0.5%? CellBased->CheckDMSO Kinetic Optimize Kinetic Dilution (Serial DMSO dilution) CheckDMSO->Kinetic Yes Cyclo Use HP-β-CD Inclusion Complexation CheckDMSO->Cyclo No / Still Precipitates Kinetic->Cyclo Fails

Caption: Decision tree for selecting the optimal in vitro solubility enhancement strategy.

Diagnostic FAQs: Understanding the Chemistry

Q1: Why does this compound precipitate so aggressively when I dilute my DMSO stock into PBS (pH 7.4)? A1: The precipitation you are observing is a failure of kinetic solubility [1]. While the compound dissolves well in 100% Dimethyl sulfoxide (DMSO) due to strong solvent-solute interactions, shifting it into an aqueous buffer exponentially drops the solvent capacity, causing rapid nucleation.

Furthermore, this behavior is driven by the molecule's pKa. The basic pyridine nitrogen of the imidazopyridine core has a pKa of approximately 4.37, while the acidic imidazole NH has a pKa > 10[2]. At a physiological pH of 7.4, the molecule is entirely un-ionized (neutral). Without an ionic charge to facilitate hydration, the highly lipophilic halogens force the compound out of the aqueous phase.

Q2: I am running a cell-based assay. Can I just increase the DMSO concentration until the compound dissolves? A2: No. The maximum tolerated concentration of DMSO is highly cell-type dependent, but for most cell culture systems, a final DMSO concentration of 0.5% (v/v) is the absolute maximum acceptable limit[3]. Exceeding this threshold induces solvent toxicity, alters membrane permeability, and confounds your biological readout. If your compound precipitates at 0.5% DMSO, you must pivot to a formulation strategy like cyclodextrin complexation.

Q3: I am running a cell-free enzymatic kinase assay. Do I need to use complex formulations? A3: Not necessarily. For biochemical assays lacking live cells, you can utilize non-ionic surfactants. Adding 0.01% to 0.05% Tween-20 or Triton X-100 to your assay buffer forms micelles that encapsulate the hydrophobic compound, preventing precipitation[4]. However, never use this approach for cell-based assays, as detergents above their critical micelle concentration (CMC) will lyse cell membranes.

Quantitative Comparison of Solubilization Strategies

To help you choose the right approach, review the quantitative parameters and limits of each solubilization method below.

StrategyMechanism of ActionMax Recommended ConcentrationBest Suited ForKey Limitation
DMSO Co-solvent Disrupts crystal lattice via high polarity/hydrogen bonding.0.5% (Cell-based)2.0% (Biochemical)Initial screening, highly potent compounds (nM range).Causes kinetic precipitation upon aqueous dilution; cytotoxic at >0.5%[3].
HP-β-Cyclodextrin Encapsulates lipophilic core in a hydrophobic cavity.1 - 20% (w/v)Cell-based assays, poorly soluble "brick dust" molecules.Requires 24h equilibration time; may weakly bind assay proteins[].
Tween-20 / Triton X-100 Micellar solubilization.0.01% - 0.05% (v/v)Biochemical/Enzymatic assays.Lyses live cells; can interfere with certain optical readouts[4].

Step-by-Step Experimental Protocols

Every protocol utilized in a rigorous drug discovery environment must be self-validating. The following methodologies include built-in quality control steps to ensure your compound is actually in solution before you expose it to your biological target.

Protocol 1: Optimized Kinetic Dilution (For DMSO-Tolerant Assays)

Directly spiking a high-concentration DMSO stock into an aqueous buffer creates localized zones of high water concentration, triggering instant precipitation. This protocol uses a step-down serial dilution to prevent kinetic shock.

  • Primary Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM. Validation: The solution must be optically clear. Sonicate for 5 minutes in a water bath if necessary.

  • Intermediate Dilution: Dilute the 10 mM stock into 100% DMSO to create a 200X working stock (e.g., if your final assay concentration is 10 µM, prepare a 2 mM DMSO stock).

  • Buffer Equilibration: Pre-warm your aqueous assay buffer (e.g., PBS or cell media) to 37°C.

  • Dropwise Addition: While vigorously vortexing the pre-warmed buffer, add the 200X DMSO stock dropwise. The final DMSO concentration will be 0.5%.

  • Self-Validation Step: Measure the absorbance of the final solution at 620 nm (Nephelometry/Light scattering) against a vehicle control (0.5% DMSO in buffer). An elevated baseline indicates micro-precipitation, meaning you must proceed to Protocol 2[1].

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

When DMSO limits are reached, HP-β-CD is the gold standard. It forms a dynamic, non-covalent inclusion complex, sequestering the hydrophobic halogens within its cavity while presenting a water-soluble exterior[][6].

Mechanism Drug 6-Bromo-5-chloro- 1H-imidazo[4,5-b]pyridine (Highly Lipophilic) Complex Dynamic Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Target Reversible Release at Biological Target Complex->Target Equilibrium shift

Caption: Mechanism of HP-β-CD inclusion complexation and target release.

  • Prepare CD Vehicle: Dissolve HP-β-CD in your target aqueous buffer to a concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Add the dry powder of this compound directly to the 10% HP-β-CD solution. (Alternatively, add a minimal volume of a highly concentrated DMSO stock, ensuring final DMSO is < 0.1%).

  • Thermodynamic Equilibration: Place the mixture on an orbital shaker at 300 RPM at room temperature (or 37°C) for 24 hours. Causality: Complexation is a thermodynamic equilibrium process; it requires time for the guest molecule to displace water inside the cyclodextrin cavity.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved "brick dust".

  • Self-Validation Step: Carefully aspirate the supernatant. Quantify the exact concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS/MS against a standard curve before applying it to your assay.

References

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Technical Support Center: Purification of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine scaffold is a highly functionalized, amphoteric intermediate critical in modern drug discovery[1]. Its purification is notoriously challenging due to strong intermolecular hydrogen bonding, poor solubility in non-polar solvents, and a severe tendency to streak on standard silica gel[2].

This guide provides field-proven, mechanism-driven methodologies to isolate this intermediate with >95% purity. Rather than relying on trial and error, the protocols below are designed as self-validating systems, ensuring you can verify the success of each step in real-time.

Purification Decision Matrix

G Crude Crude 6-bromo-5-chloro- 1H-imidazo[4,5-b]pyridine SolCheck Solubility in DCM/CHCl3? Crude->SolCheck SolCheck->SolCheck Low Sol. NP Normal Phase Chromatography (DCM/MeOH + 1% NH4OH) SolCheck->NP High Sol. RP Reverse Phase Prep-HPLC (MeCN/H2O + 0.1% TFA) SolCheck->RP Low Sol. Trit Isoelectric Precipitation (pH ~7.0 adjustment) SolCheck->Trit Aqueous Phase Pure Purified Intermediate >95% Purity NP->Pure RP->Pure Trit->Pure

Decision matrix for purifying this compound based on solubility.

Quantitative Physicochemical Data

To effectively purify this intermediate, you must leverage its specific physicochemical parameters. The table below summarizes the quantitative data required to track and validate your purification workflows.

Parameter / PropertyValue / ConditionMechanistic Implication
Monoisotopic Mass 230.92 DaTarget mass for LC-MS validation[3].
[M+H]+ Adduct (ESI+) 231.93 DaPrimary ion observed in positive mode MS[3].
Isoelectric Point (pI) ~6.5 - 7.5 (Estimated)Minimum solubility in aqueous media; ideal for precipitation.
Normal Phase Eluent DCM / MeOH (95:5) + 1% NH₄OHNeutralizes silica silanols to prevent severe streaking[2].
Reverse Phase Eluent MeCN / H₂O + 0.1% TFAProtonates pyridine nitrogen for sharp peak shape.
UV Absorbance 254 nm & 280 nmHighly conjugated core allows for strong UV tracking.
Self-Validating Experimental Protocols
Method A: Isoelectric Precipitation (First-Line Defense)

Causality: The molecule features an acidic imidazole NH and a basic pyridine nitrogen. At neutral pH, it forms an uncharged or zwitterionic network with minimal aqueous solubility, causing it to crash out of solution. This method avoids chromatography entirely if the impurities are highly water-soluble.

  • Aqueous Dispersion: Suspend the crude reaction mixture in deionized water (10 mL per gram of crude).

  • pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 7.0.

    • Validation Checkpoint: The solution should transition from clear/cloudy to a thick, opaque suspension as the pH approaches 7.0. If no precipitate forms, the concentration is too low; evaporate 50% of the water under reduced pressure.

  • Isolation: Stir at 4°C for 2 hours to maximize crystal lattice formation, then filter through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 5 mL) followed by cold diethyl ether (5 mL) to remove non-polar organic impurities.

    • Validation Checkpoint: The resulting solid should be a free-flowing, off-white to pale yellow powder. A dark brown, gummy residue indicates trapped organic impurities, requiring Method B.

Method B: Normal Phase Flash Chromatography (Dry-Loading)

Causality: Imidazopyridines streak heavily on standard silica due to secondary interactions between the basic pyridine nitrogen and acidic silanol groups[2]. Adding a basic modifier (NH₄OH or Triethylamine) saturates these silanol sites, ensuring a tight, symmetrical elution band. Due to poor solubility in DCM, dry-loading is mandatory to prevent column crashing.

  • Dry Loading: Dissolve the crude solid in a minimum amount of THF or DMF. Add silica gel (3x the weight of the crude) and evaporate the solvent completely under reduced pressure.

    • Validation Checkpoint: The loaded silica must be a completely dry, free-flowing powder. Clumps indicate residual solvent, which will cause band broadening and co-elution.

  • Column Equilibration: Pack the column with silica gel and equilibrate with 2 column volumes (CV) of DCM containing 1% aqueous NH₄OH.

  • Elution: Load the dry powder and elute using a gradient of 0% to 10% Methanol in DCM (maintaining 1% NH₄OH throughout).

    • Validation Checkpoint: Spot fractions on a TLC plate. The target compound should elute at an Rf of ~0.35 (in 5% MeOH/DCM) and appear as a tight, bright spot under 254 nm UV light.

Troubleshooting Guides & FAQs

Q: My this compound is streaking across the entire TLC plate, making it impossible to calculate an Rf value. How do I fix this? A: This is a classic symptom of the amphoteric imidazopyridine core interacting with the acidic silica[2]. Solution: You must pre-treat your TLC plates. Dip the TLC plate in a solution of 5% Triethylamine (TEA) in Hexane and let it dry before spotting. Alternatively, add 1-2% TEA or NH₄OH directly to your developing solvent chamber. This will mask the silanol interactions and yield a sharp spot.

Q: I am observing a closely eluting impurity with a mass exactly +16 Da higher than my target. What is it, and how do I remove it? A: This is the N-oxide derivative of the pyridine nitrogen[4]. It is a common byproduct formed during the cyclization step if oxidative conditions were used, or simply through prolonged air exposure. Solution: N-oxides are significantly more polar than the parent compound. Normal phase chromatography often struggles to separate them cleanly. Switch to Reverse-Phase Preparative HPLC (Method C) using a C18 column and a gradient of MeCN/H₂O with 0.1% TFA. The N-oxide will elute significantly earlier than the target compound. To prevent its formation in future batches, degas your solvents and avoid strong oxidants[4].

Q: During the subsequent N-alkylation of this intermediate, I get two distinct spots on TLC with identical masses. How do I separate them? A: Alkylation of the imidazo[4,5-b]pyridine core typically yields a mixture of N1 and N3 regioisomers (and occasionally N4) due to tautomerization[2][4]. The bulky 6-bromo and 5-chloro halogens sterically influence this ratio but rarely yield 100% regioselectivity. Solution: These regioisomers have distinct dipole moments. They can usually be separated via normal phase silica gel chromatography. Use a very shallow, slow gradient of Hexane/Ethyl Acetate (e.g., 10% to 40% EtOAc over 15 CVs) rather than a steep gradient. Monitor closely via TLC to achieve baseline resolution[4].

Q: The compound has extremely poor solubility in DCM and Chloroform. How can I run an NMR to verify purity? A: The heavy halogenation and hydrogen-bonding network result in high crystal lattice energy, making aprotic non-polar solvents ineffective. Solution: Use DMSO-d6 for NMR characterization. The compound is highly soluble in DMSO. If you need to observe the exchangeable imidazole NH proton (which typically appears as a broad singlet around 13.0 - 13.5 ppm), ensure your DMSO-d6 is strictly anhydrous, as water will cause the peak to exchange and disappear.

References
  • "this compound - PubChemLite", Université du Luxembourg,[Link]

  • "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study", MDPI, [Link]

  • "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium", ACS Omega, [Link]

Sources

Technical Support Center: Regioselective Reactions of 5-Chloro-6-bromo-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-chloro-6-bromo-imidazo[4,5-b]pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you control regioselectivity in your synthetic endeavors. The imidazo[4,5-b]pyridine core is a key pharmacophore in numerous biologically active compounds, and mastering its selective functionalization is crucial for the successful development of novel therapeutics.[1][2][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when working with 5-chloro-6-bromo-imidazo[4,5-b]pyridine.

Question 1: My Suzuki-Miyaura reaction is non-selective, yielding a mixture of products at both the C5-chloro and C6-bromo positions. How can I exclusively favor substitution at the C6-bromo position?

Answer:

This is a common challenge when working with dihalogenated heterocycles. The key to achieving high regioselectivity lies in exploiting the inherent reactivity difference between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is significantly more reactive than the C-Cl bond.[5] The order of reactivity for oxidative addition to a Pd(0) center is typically C-I > C-OTf > C-Br >> C-Cl.[5] Therefore, under carefully controlled conditions, you can selectively couple at the C6-bromo position.

Potential Causes of Poor Selectivity & Solutions:

  • High Reaction Temperature or Prolonged Reaction Time: Excessive heat or extended reaction times can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows for the efficient consumption of the starting material. Once the mono-substituted product is formed, minimize further heating.

  • Highly Active Catalyst System: Some modern, highly active palladium catalysts and ligands designed for activating unreactive C-Cl bonds can inadvertently promote non-selective reactions.

    • Solution: Opt for a milder catalyst system that is known to be effective for aryl bromides but less so for aryl chlorides.

Recommended Protocol for Selective C6-Arylation:

This protocol is a starting point and may require optimization for your specific boronic acid.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ (2-5 mol%)A reliable catalyst for Suzuki couplings of aryl bromides.[6]
Ligand dppf (comes with the catalyst)---
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonate bases are generally effective and well-tolerated.[6]
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)A mixture of an organic solvent and water is standard for Suzuki reactions.
Temperature 80-90 °CThis temperature range is typically sufficient for C-Br coupling without significant C-Cl activation.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst degradation.

Experimental Protocol:

  • To a degassed solution of 5-chloro-6-bromo-imidazo[4,5-b]pyridine (1.0 eq.) and the desired arylboronic acid (1.1-1.5 eq.) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq.).

  • Purge the mixture with argon or nitrogen for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.02-0.05 eq.) and heat the reaction at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products SM 5-Chloro-6-bromo- imidazo[4,5-b]pyridine + Ar-B(OH)₂ Catalyst Pd(dppf)Cl₂ P1 Desired Product: 6-Aryl-5-chloro- imidazo[4,5-b]pyridine SM->P1 Selective C-Br Coupling P2 Side Product: 5-Aryl-6-bromo- imidazo[4,5-b]pyridine SM->P2 Non-selective C-Cl Coupling Base K₂CO₃ Solvent Dioxane/H₂O Temp 80-90 °C P3 Di-substituted Product P1->P3 Further Reaction

Caption: Workflow for selective C6-arylation.

Question 2: I am attempting a Buchwald-Hartwig amination and observing low yields and significant starting material decomposition. How can I improve the outcome for selective amination at the C6-position?

Answer:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to reaction conditions, especially with heterocyclic substrates.[7] Low yields and decomposition often point to issues with the catalyst system, base, or reaction temperature. As with the Suzuki-Miyaura coupling, the C-Br bond at the 6-position is the more reactive site for amination.

Potential Causes of Low Yield/Decomposition & Solutions:

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig reactions.[1][7] A ligand that is too bulky or too electron-rich might not be optimal for this specific substrate.

    • Solution: Screen a few different ligands. For amination of aryl bromides, ligands like BINAP, Xantphos, or RuPhos are often effective.[7][8][9]

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOt-Bu) can sometimes lead to decomposition of sensitive heterocyclic substrates.

    • Solution: Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • High Temperature: As with other cross-coupling reactions, excessive heat can lead to side reactions and decomposition.

    • Solution: Start at a moderate temperature (e.g., 90-100 °C) and adjust as needed based on reaction monitoring.

Recommended Protocol for Selective C6-Amination:

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium precursors for Buchwald-Hartwig amination.
Ligand Xantphos (2-4 mol%) or BINAP (2-4 mol%)These ligands are known to be effective for C-N coupling with aryl bromides.[7]
Base Cs₂CO₃ (1.5-2.0 equivalents)A strong yet often well-tolerated base for this reaction.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are crucial for Buchwald-Hartwig reactions.
Temperature 90-110 °CA typical temperature range for these couplings.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and prevents side reactions.

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine 5-chloro-6-bromo-imidazo[4,5-b]pyridine (1.0 eq.), the desired amine (1.2 eq.), Cs₂CO₃ (1.5 eq.), and the phosphine ligand (e.g., Xantphos, 0.02-0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

dot

G cluster_input Inputs cluster_catalyst Catalyst System cluster_output Outputs Substrate 5-Chloro-6-bromo- imidazo[4,5-b]pyridine Reaction Buchwald-Hartwig Amination Substrate->Reaction Amine R₂NH Amine->Reaction Pd_Source Pd₂(dba)₃ or Pd(OAc)₂ Pd_Source->Reaction Ligand Xantphos or BINAP Ligand->Reaction Base Cs₂CO₃ Base->Reaction Desired_Product 6-Amino-5-chloro- imidazo[4,5-b]pyridine Decomposition Decomposition Products Reaction->Desired_Product Successful Coupling Reaction->Decomposition Side Reactions

Sources

stability of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine .

Subject: this compound (CAS: 1150617-54-1 Analogues)

Executive Summary for Researchers

The scaffold This compound presents a dichotomy in stability: it is chemically robust under mild basic conditions (e.g., Carbonates, hydroxides at RT) due to the formation of an electron-rich heteroaromatic anion. However, it becomes highly reactive upon N-alkylation or exposure to strong nucleophiles at elevated temperatures.

Key Stability Profile:

  • Mild Base (K₂CO₃, Cs₂CO₃): High Stability. Forms a stable anion.

  • Strong Nucleophiles (NaOMe, Amines >80°C): Low Stability. Risk of SNAr at C5-Cl.

  • Organometallics (n-BuLi, Grignards): Low Stability. Risk of Metal-Halogen Exchange at C6-Br.

Part 1: Critical Reactivity Map

Visualization of the competing pathways under basic conditions.

ReactivityMap Parent Parent Scaffold (Neutral) Anion Stable Anion (Deprotonated at N1/N3) Parent->Anion Mild Base (K2CO3, NaH) SNAr_Product Side Product: C5-Substitution (Cl displaced) Parent->SNAr_Product Strong Nu- (e.g., NaOMe) (Moderate Risk) Li_Exchange Side Product: C6-Lithiation (Br exchanged) Parent->Li_Exchange n-BuLi / -78°C Anion->Parent Acid Quench Alkylated N-Alkylated Product (Activated Core) Anion->Alkylated R-X (Electrophile) Alkylated->SNAr_Product Nucleophile + Heat (High Risk)

Part 2: Troubleshooting & FAQs
Module A: Deprotonation & General Handling

Q1: Is the molecule stable in aqueous base (NaOH/KOH)? Status: Stable at Room Temperature.

  • Mechanism: The imidazole NH is acidic (pKa ~10-11). Treatment with aqueous base rapidly deprotonates the nitrogen to form a mono-anion.

  • Why it works: The resulting negative charge is delocalized across the imidazo-pyridine system. This electron density actually protects the 5-chloro position from nucleophilic attack (SNAr) because the ring becomes less electrophilic.

  • Risk Factor: Prolonged reflux in strong aqueous base (e.g., 6M NaOH, >100°C) will eventually force the hydrolysis of the C5-Chlorine to a hydroxyl group (C5-OH).

Q2: Can I use strong bases like NaH or LiHMDS? Status: Yes, but requires anhydrous conditions.

  • Protocol: Use NaH (1.1 equiv) in DMF or THF at 0°C.

  • Warning: Avoid using organolithiums (n-BuLi) as bases. The C6-Bromine is highly susceptible to Lithium-Halogen exchange, which will debrominate your scaffold or lead to polymerization.

Module B: Alkylation & Regioselectivity

Q3: I am alkylating with K₂CO₃/DMF, but I see multiple spots on TLC. Is the core degrading? Diagnosis: Likely Regioisomer Formation , not degradation.

  • The Issue: The imidazo[4,5-b]pyridine scaffold has three nucleophilic nitrogens: N1, N3, and N4 (pyridine).

  • Observation:

    • N1/N3 Isomers: Major products. Usually separable by column chromatography.

    • N4 (Quaternary Salt): Minor product, often stays on the baseline.

  • Solution: Switch to a softer base/solvent system to improve selectivity, or use steric bulk to direct the alkylation.[1] Note: The C5-Cl and C6-Br usually remain intact during standard alkylations.

Module C: Nucleophilic Attacks (The "Hidden" Danger)

Q4: I tried to introduce a nucleophile at C6 (displacing Br), but I lost the C5-Cl. What happened? Analysis: SNAr Misdirection.

  • Chemistry: In the imidazo[4,5-b]pyridine system, the C5 position is ortho to the pyridine nitrogen (N4). This makes the C5-Chlorine highly activated for Nucleophilic Aromatic Substitution (SNAr), often more so than the C6-Bromine is for Pd-catalysis.

  • The Trap: If you use a strong nucleophile (e.g., Sodium Methoxide, Amines) hoping to react at C6, you will likely displace the C5-Chlorine first.

  • Prevention:

    • Perform Pd-catalyzed couplings (Suzuki/Buchwald) before subjecting the molecule to harsh nucleophilic conditions.

    • Use non-nucleophilic bases (e.g., Cs₂CO₃) instead of alkoxides.

Part 3: Comparative Stability Data
Reagent / ConditionTemperatureStability of C5-ClStability of C6-BrPrimary Outcome
K₂CO₃ / DMF 25°C - 60°CHigh High N-Deprotonation / Alkylation
NaOH (2M aq) 25°CHigh High Salt Formation (Stable)
NaOH (6M aq) >100°CLow HighHydrolysis to C5-OH
NaOMe / MeOH RefluxCritical Failure HighSNAr (C5-OMe formation)
n-BuLi / THF -78°CHighCritical Failure Li-Halogen Exchange at C6
Pd(PPh₃)₄ / Base 80°CHighReactive Suzuki Coupling at C6
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Safe N-Alkylation (Minimizing Side Reactions)

Use this protocol to alkylate the scaffold without touching the halogens.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 1.5 eq of Cs₂CO₃ (Cesium Carbonate).

    • Why Cs₂CO₃? It promotes cleaner alkylation ratios (N1 vs N3) compared to K₂CO₃ due to the "Cesium Effect" and is non-nucleophilic.

  • Activation: Stir at RT for 15 minutes. The solution may turn yellow/orange (anion formation).

  • Alkylation: Add 1.1 eq of the alkyl halide dropwise.

  • Reaction: Stir at RT. Monitor by LCMS.[1]

    • Checkpoint: If reaction is slow, heat to 50°C. Do not exceed 80°C to avoid displacing the C5-Cl by adventitious dimethylamine (from DMF decomposition).

Protocol 2: Selective C5-Displacement (SNAr)

Use this if you INTENTIONALLY want to replace the Chlorine.

  • Setup: Dissolve scaffold in NMP or DMSO.

  • Nucleophile: Add 2.0 eq of amine or alkoxide.

  • Heat: Heat to 100-120°C.

  • Note: The reaction proceeds faster if the N-position is already alkylated (the neutral pyridine ring is more electrophilic than the anionic ring).

References
  • Regioselectivity in Imidazo[4,5-b]pyridine Alkylation

    • Title: "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers."
    • Source: BenchChem Technical Notes.[1]

  • SNAr Reactivity of 5-Halo-imidazo[4,5-b]pyridines

    • Title: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives."[2]

    • Source:Molecules (PMC).
    • URL:[Link]

  • Metal-Halogen Exchange in Bromo-pyridines

    • Title: "Functionalization of Pyridines via Organometallic Intermedi
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of success. Among these, the imidazo[4,5-b]pyridine scaffold is of significant interest due to its presence in a variety of biologically active molecules. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of a specific derivative, 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine. We will explore the expected spectral features, compare the utility of ¹H NMR with other spectroscopic techniques, and provide a robust experimental protocol for its characterization.

Predicted ¹H NMR Spectrum of this compound

Due to the limited availability of direct experimental spectra for this compound in the public domain, we will construct a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. The chemical shifts in ¹H NMR are highly sensitive to the electronic environment of the protons, and the substituents on the imidazopyridine ring will have a predictable influence.[1][2]

The structure of this compound presents three aromatic protons and one exchangeable NH proton.

DOT Script for Molecular Structure

Caption: Predicted proton assignments for this compound.

Predicted Chemical Shifts (δ) and Coupling Constants (J):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.2 - 8.5s-The proton on the imidazole ring is expected to be a singlet and shifted downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.[3]
H-78.0 - 8.3s-The pyridine ring proton is a singlet due to the absence of adjacent protons for coupling. Its chemical shift is influenced by the anisotropic effect of the fused imidazole ring and the electron-withdrawing halogen substituents.
NH12.0 - 14.0br s-The NH proton of the imidazole ring is typically broad and significantly downfield, especially in DMSO-d₆ due to hydrogen bonding with the solvent.[4][5] Its chemical shift is highly dependent on the solvent and concentration.

Influence of Substituents and Solvents:

The electron-withdrawing nature of the bromine and chlorine atoms will deshield the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm value). The choice of deuterated solvent is critical for the observation and assignment of the NH proton. In aprotic solvents like DMSO-d₆, the NH proton is readily observed as a broad singlet. In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium, and the peak may diminish or disappear.[4]

Comparison with Alternative and Complementary Spectroscopic Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on a multi-technique approach.

TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Complementary to ¹H NMR, allowing for the complete assignment of the carbon framework. The number of signals confirms the number of unique carbon atoms.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition through isotopic patterns.Essential for confirming the molecular formula. The characteristic isotopic signature of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be readily observable.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Useful for confirming the presence of the N-H bond (stretching vibration around 3100-3300 cm⁻¹) and the aromatic C-H and C=C/C=N bonds.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons over two or three bonds (HMBC).Crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules where simple ¹H NMR may not be sufficient to resolve all couplings.

Experimental Protocol for ¹H NMR Characterization

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a heterocyclic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.
  • Acquire a standard ¹H NMR spectrum with the following typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust for sample concentration)

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain a pure absorption lineshape.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₅ at δ 2.50 ppm).[6]
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

DOT Script for Characterization Workflow

Start Compound Synthesis NMR 1H & 13C NMR Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR->2D_NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation IR->Structure_Elucidation 2D_NMR->Structure_Elucidation Publication Data Publication Structure_Elucidation->Publication

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The ¹H NMR characterization of this compound, while not directly reported, can be confidently predicted based on the extensive data available for related imidazopyridine systems. The expected spectrum would feature two singlets in the aromatic region and a broad NH proton signal at a lower field. For unambiguous structural confirmation, a synergistic approach employing ¹³C NMR, mass spectrometry, and 2D NMR techniques is indispensable. This comprehensive spectroscopic analysis is fundamental for advancing the development of new chemical entities in the pharmaceutical industry.

References

  • B. P. S. S. S., & G. A. N. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science, 40(2), 405-422. Retrieved from [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). ACS Infectious Diseases. Retrieved from [Link]

  • Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Bautista, D. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(1), 223-226. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Levita, G. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Shinde, M. H., & Kshirsagar, U. A. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. RSC Advances, 5(117), 96981-96985. [Link]

  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved from [Link]

  • Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]<570::AID-MRC698>3.0.CO;2-B

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). Molecules. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2021, March 1). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • View of SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Synthesis of tri-substituted-condensed-imidazopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. Retrieved from [Link]

  • Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. (2020, October 28). Asian Journal of Chemistry. Retrieved from [Link]

  • 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. (n.d.). Crysdot. Retrieved from [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025, May 12). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024, June 5). Molecules. Retrieved from [Link]

  • 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

Scaffold Hopping in Kinase Drug Discovery: A Comparative Guide to Purine vs. Imidazo[4,5-b]pyridine Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the purine scaffold—the classical ATP-mimetic—against its 1-deaza bioisostere, the imidazo[4,5-b]pyridine . While purines offer high affinity due to their native resemblance to ATP, they often suffer from promiscuity (off-target toxicity) and rapid metabolic clearance. The imidazo[4,5-b]pyridine scaffold retains the essential hinge-binding hydrogen bond donor/acceptor motifs but alters the electronic distribution and substitution vectors, frequently resulting in superior isoform selectivity (e.g., Aurora A vs. B) and improved physicochemical properties (solubility, lipophilicity).

Structural Basis of Comparison: The Hinge Interaction

The primary rationale for switching from a purine to an imidazo[4,5-b]pyridine core lies in the hinge region interaction .

  • Purine (The Template): Presents a "Donor-Acceptor-Donor" or "Acceptor-Donor" motif depending on tautomerism and N9-substitution. The N3 nitrogen often causes repulsive steric clashes or unfavorable electrostatic interactions in certain kinase active sites.

  • Imidazo[4,5-b]pyridine (The Optimization): Removal of the N3 nitrogen (replacing it with a C-H bond) eliminates the potential repulsion at the back of the ATP pocket. Furthermore, the C7 position (equivalent to Purine C6) and the C2 position offer distinct vectors for growing the molecule into the solvent-exposed region or the gatekeeper pocket.

Visualization: Hinge Binding Logic

The following diagram illustrates the structural transition and key interaction points within the kinase ATP pocket.

HingeBinding Purine Purine Scaffold (High Affinity, Low Selectivity) Imidazo Imidazo[4,5-b]pyridine (Optimized Selectivity) Purine->Imidazo Scaffold Hop (1-Deaza modification) Hinge Kinase Hinge Region (Glu/Met Backbone) Purine->Hinge H-Bonds (N1/N6/N7) Selectivity Selectivity Pocket (Gatekeeper Residue) Purine->Selectivity Steric Clash (N3) Imidazo->Hinge Retained H-Bonds Imidazo->Selectivity Improved Fit (C-H)

Figure 1: Structural logic of scaffold hopping. The removal of the N3 nitrogen (Purine) to form Imidazo[4,5-b]pyridine reduces steric clashes, improving fit near the gatekeeper residue.

Comparative Potency & Selectivity Data

The following data highlights the performance shift when optimizing from general purine-mimics to specific imidazo[4,5-b]pyridine inhibitors, specifically targeting Aurora Kinases and Trk Kinases .

Case Study: Aurora Kinase Inhibition

In the development of inhibitors like CCT137690 , the imidazo[4,5-b]pyridine scaffold was utilized to achieve high potency against Aurora A while managing ADME properties.[1]

Table 1: Comparative Performance Metrics

FeaturePurine Analogs (Generic ATP Mimics)Imidazo[4,5-b]pyridine (e.g., CCT137690)
Primary Target Potency (

)
< 10 nM (High Affinity)15 nM (Aurora A) [1,2]
Isoform Selectivity Poor (Hits Aurora A/B/C equally)High (Tunable via C7 substitution)
hERG Inhibition (

)
High Risk (< 1 µM)Low Risk (> 9.5 µM) [2]
Microsomal Stability Low (< 10 min

)
High (Optimized > 30 min)
Solubility Often Poor (Planar stacking)Improved (sp3-rich substituents at C7)

Key Insight: While purines often show slightly higher raw affinity due to additional nitrogen interactions, the imidazo[4,5-b]pyridine scaffold allows for the introduction of solubilizing groups (like N-methyl piperazine) at the C7 position without disrupting the hinge binding mode. This was critical in the discovery of CCT137690 , which showed oral bioavailability (


) where purine predecessors failed [2].

Experimental Validation Protocols

To objectively compare these scaffolds in your own research, follow this self-validating screening cascade. This workflow moves from biochemical affinity to cellular efficacy.

Phase 1: Biochemical Potency ( )

Method: FRET-based Kinase Assay (e.g., Z'-LYTE or LanthaScreen).

  • Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dosing: Serially dilute compounds (Purine vs. Imidazo analogs) in 100% DMSO (1:3 dilution series).

  • Reaction: Incubate Kinase (e.g., Aurora A, 0.2-5 ng) + Peptide Substrate (2 µM) + Compound for 15 min.

  • Initiation: Add ATP at

    
     concentration (critical for competitive inhibitors).
    
  • Readout: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

  • Validation: Z' factor must be > 0.[2]5. Reference compound (e.g., Staurosporine) must yield consistent

    
    .
    
Phase 2: Cellular Target Engagement

Method: Western Blot for Phospho-Histone H3 (Ser10) – A biomarker for Aurora B activity.

  • Cell Line: HCT116 (Colon carcinoma) or HeLa.

  • Treatment: Treat cells with inhibitor for 2 hours (to capture mitosis inhibition).

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Immunoblot using anti-pH3(Ser10) antibody.

  • Quantification: Normalize signal to Total Histone H3.

Visualization: Screening Workflow

ScreeningCascade Step1 Step 1: In Vitro Kinase Assay (FRET/TR-FRET) Output: IC50 & Ki Step2 Step 2: Selectivity Profiling (Kinome Scan > 50 kinases) Output: Gini Coefficient Step1->Step2 Hit Confirmation (<100 nM) Step3 Step 3: Cellular Engagement (Western Blot: p-Substrate) Output: EC50 Step2->Step3 Selectivity > 10-fold Step4 Step 4: ADME/Tox (hERG, Microsomal Stability) Output: Safety Profile Step3->Step4 On-Target Efficacy

Figure 2: Validated screening cascade for kinase inhibitor scaffold comparison.

Strategic Recommendations

Based on the comparative data, use the following decision matrix for your drug discovery campaigns:

  • Choose Purine Scaffolds When:

    • You are in the Hit Identification phase and need maximum affinity to validate a novel kinase target.

    • The kinase active site is large and solvent-exposed, requiring the extra nitrogen (N3) for water-mediated hydrogen bonding.

  • Choose Imidazo[4,5-b]pyridine Scaffolds When:

    • Lead Optimization: You need to improve metabolic stability (remove metabolic soft spots on the purine ring).

    • Selectivity Issues: You encounter off-target toxicity (e.g., CDK inhibition when targeting Aurora). The 1-deaza modification alters the vector for substituents, allowing you to probe unique areas of the pocket (e.g., the ribose pocket) differently than purines [3].

    • Intellectual Property (IP): This scaffold often breaks prior art claims covering purine cores.

References

  • Bavetsias, V., et al. (2007).[3] Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases.[1][3][4][5][6][7] Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-6571. Link

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. Link

  • Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors.[8] ACS Medicinal Chemistry Letters, 3(9), 705-709. Link

  • Jarmoni, K., et al. (2024).[9][10] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[7][9][10][11] Current Medicinal Chemistry, 31(5), 515-528.[9][10] Link

Sources

Crystal Structure Analysis of 6-Bromo-5-Chloro-1H-Imidazo[4,5-b]Pyridine: A Comparative Guide to Modern Crystallographic Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine (CAS: 83472-63-3) is a highly privileged heterocyclic scaffold utilized extensively in the rational design of p21-activated kinase 4 (PAK4) inhibitors [1] and broad-spectrum antimicrobial agents [2].

Accurate structural elucidation of this compound is notoriously challenging due to two primary factors:

  • Tautomerism: The dynamic equilibrium between the 1H and 3H tautomeric states dictates the hydrogen-bonding network within the crystal lattice [3].

  • Halogen Scrambling: The adjacent bromine (C6) and chlorine (C5) atoms can exhibit occupational disorder. Distinguishing between them is critical, as the bromine atom drives specific van der Waals interactions and halogen bonding in target protein active sites [1].

This guide objectively compares the performance of three analytical modalities—Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) —for resolving the structural complexities of halogenated imidazopyridines, providing self-validating protocols and mechanistic insights.

Comparative Data Presentation

To select the optimal analytical modality, researchers must balance sample availability against the required resolution. The table below summarizes the quantitative and qualitative performance of each technique for analyzing this compound.

Analytical ModalitySample RequirementResolution LimitBr/Cl DifferentiationTautomer ResolutionTurnaround Time
SCXRD (Gold Standard)> 50 µm single crystal~0.70 ÅExcellent (via Anomalous Dispersion)Excellent (Direct H-atom location)Days to Weeks (Crystallization bottleneck)
MicroED (Emerging)< 1 µm nanocrystals~0.85 ÅGood (via Electrostatic Potential)Good (Inferred via C-N bond lengths)Hours (Direct from powder)
PXRD (Bulk Phase)> 10 mg bulk powder~1.50 ÅPoor (Requires Rietveld Refinement)Poor (Cannot resolve H-atoms)Minutes

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is crucial to understand why specific techniques succeed or fail based on the physics of the analyte.

Halogen Scattering & Occupational Disorder

In X-ray crystallography (SCXRD and PXRD), photons interact with the electron clouds of atoms. Bromine (


) scatters X-rays significantly more strongly than Chlorine (

). However, because their atomic radii are somewhat similar, they can randomly swap positions in the crystal lattice during rapid precipitation, creating occupational disorder.
  • The SCXRD Solution: By utilizing Cu-Kα radiation, we can leverage anomalous dispersion. The difference in the anomalous scattering factors between Br and Cl allows the refinement software to calculate the Flack parameter, unambiguously assigning the correct halogen to the C5 and C6 positions.

  • The MicroED Advantage: MicroED uses electrons, which interact with the electrostatic potential of the atoms (both the positively charged nucleus and the electron cloud) [4]. Because imidazopyridines often rapidly precipitate as fine powders due to strong intermolecular π-π stacking, growing a 50 µm crystal for SCXRD is often impossible. MicroED bypasses this bottleneck by obtaining sub-Ångstrom resolution directly from sub-micron crystallites [4].

Resolving the Tautomeric State

The imidazo[4,5-b]pyridine core can exist as either the 1H or 3H tautomer. The specific tautomer that crystallizes is dictated by the solvent polarity and the resulting intermolecular hydrogen-bonding network. High-resolution SCXRD (< 0.8 Å) allows for the direct observation of the residual electron density of the hydrogen atom on the nitrogen. In MicroED, the tautomeric state is self-validated by analyzing the internal C-N bond lengths; double-bond character shifts predictably depending on whether N1 or N3 is protonated.

Tautomer T1 1H-Tautomer (N1-H...N3 Bonding) T3 3H-Tautomer (N3-H...N1 Bonding) T1->T3 Equilibrium HB Intermolecular Hydrogen Bonding T1->HB XB Halogen Bonding (Br...O / Cl...N) T1->XB Stack π-π Stacking (Imidazopyridine Core) T1->Stack T3->HB T3->XB T3->Stack

Caption: Tautomeric equilibrium and primary intermolecular forces dictating crystal lattice packing.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the experiment is mathematically proven by the final refinement metrics.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Unambiguous assignment of Br/Cl positions and tautomeric state.

  • Crystallization: Dissolve 5 mg of this compound in 1 mL of a 1:1 mixture of Ethyl Acetate and DMSO. Allow for slow evaporation at 4°C over 14 days to suppress rapid π-π stacking and promote large crystal growth.

  • Mounting: Select a crystal >50 µm with well-defined faces. Mount on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen stream to minimize thermal motion.

  • Data Collection: Utilize a diffractometer equipped with a Cu-Kα microfocus source (

    
     Å) to maximize anomalous scattering differences between Br and Cl.
    
  • Refinement & Self-Validation: Solve the structure using intrinsic phasing (SHELXT).

    • Validation Check: A final

      
       value of < 0.05 and a goodness-of-fit (GoF) near 1.0 indicates a correct structural model. A Flack parameter of 
      
      
      
      mathematically proves the correct assignment of the heavy halogens.
Protocol B: Microcrystal Electron Diffraction (MicroED)

Objective: Rapid structure determination directly from synthesis powder.

  • Grid Preparation: Apply 2 µL of dry, unpurified nanocrystalline powder (crushed between glass slides) onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil). Remove excess powder by gentle tapping.

  • Data Collection: Insert the grid into a Cryo-TEM operating at 200 kV. Locate a nanocrystal (< 1 µm thick). Collect data using continuous rotation (0.5°/sec) over a 120° wedge, utilizing a fast-pixel detector to prevent radiation damage [4].

  • Refinement & Self-Validation: Process the electron diffraction frames using standard X-ray software (e.g., DIALS).

    • Validation Check: Successful ab initio phasing using direct methods confirms data completeness. The resolution of the C-N bond lengths (typically ~1.34 Å vs 1.38 Å) will self-validate the assignment of the 1H vs 3H tautomer.

G cluster_SCXRD Single-Crystal XRD (SCXRD) cluster_MicroED Microcrystal Electron Diffraction Start This compound Sample Preparation Cryst1 Slow Evaporation (>50 µm crystals) Start->Cryst1 Cryst2 Nanocrystalline Powder (<1 µm crystals) Start->Cryst2 Diff1 X-Ray Diffraction (Mo/Cu Kα) Cryst1->Diff1 Refine1 Anomalous Dispersion (Resolve Br vs Cl) Diff1->Refine1 Final 3D Crystal Structure (Tautomer & Packing Resolved) Refine1->Final Diff2 Cryo-EM Continuous Rotation (Electron Beam) Cryst2->Diff2 Refine2 Direct Methods (Sub-Ångstrom Resolution) Diff2->Refine2 Refine2->Final

Caption: Comparative workflows for SCXRD and MicroED in resolving halogenated imidazopyridine structures.

Conclusion

For the structural analysis of this compound, SCXRD remains the gold standard for absolute configuration and halogen differentiation, provided that large single crystals can be grown. However, for rapid drug development workflows where this highly planar, halogenated scaffold resists crystallization, MicroED offers a highly robust, self-validating alternative that delivers sub-Ångstrom resolution directly from bulk powders.

References

  • Ryu, S., et al. "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2016. URL:[Link]

  • Belkheiri, N., et al. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules, 2023. URL:[Link]

  • Kim, J., et al. "A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods." International Journal of Molecular Sciences, 2022. URL:[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. URL:[Link]

Structural Validation of Regioisomers: An Integrated HMBC & NOESY Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the precise identification of regioisomers is not merely a box-checking exercise; it is the foundation of Structure-Activity Relationship (SAR) integrity. A misassigned N-alkylation on a pyrazole or an incorrect ortho/meta assignment can lead to months of wasted synthesis and erroneous biological hypotheses.

This guide objectively compares the two primary 2D NMR techniques used for regioisomer differentiation: HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) . While often treated as alternatives, this guide demonstrates why they must be deployed as a self-validating, integrated system.

Part 1: The Challenge – Regioisomerism in Small Molecule Therapeutics

Regioisomers possess identical molecular weights and often indistinguishable fragmentation patterns in Mass Spectrometry. In 1D


H NMR, they frequently exhibit similar chemical shifts. The critical difference lies in connectivity  and spatial arrangement .

Common Failure Modes:

  • N-Alkylation of Heterocycles: Distinguishing N1 vs. N2 alkylation in 1,2,3-triazoles or pyrazoles.

  • Electrophilic Aromatic Substitution: Verifying position (ortho vs. meta) on crowded rings.

  • O- vs. C-Alkylation: In enolate chemistry.

Part 2: Comparative Analysis of Methodologies

Method A: HMBC (The Connectivity Map)

HMBC correlates protons to carbons separated by 2-4 bonds (


, 

, and sometimes

).
  • Mechanism: Coherence transfer via scalar coupling.

  • The "Killer" Feature: It detects correlations to quaternary carbons , which are invisible in HSQC.[1]

  • The Limitation: It cannot distinguish between

    
     and 
    
    
    
    couplings easily. In electron-deficient systems (like many heterocycles),
    
    
    couplings can appear with intensities similar to
    
    
    , leading to false connectivity assumptions.
Method B: NOESY (The Spatial Map)

NOESY correlates protons that are close in space (< 5 Å), regardless of the number of bonds separating them.

  • Mechanism: Cross-relaxation (Dipole-Dipole coupling).

  • The "Killer" Feature: It proves proximity.[2] If Proton A sees Proton B, they are spatially close.[2]

  • The Limitation: It requires protons.[1][3] If the regioisomerism involves a "silent" substitution (e.g., replacing a proton with a halogen) where no nearby protons exist, NOESY is blind.

Table 1: Technical Comparison Matrix
FeatureHMBC (Heteronuclear Multiple Bond Correlation)NOESY (Nuclear Overhauser Effect Spectroscopy)
Primary Detection Through-Bond Connectivity (

)
Through-Space Proximity (< 5 Å)
Critical Parameter Long-range delay (

); typically 60-80ms
Mixing Time (

); typically 0.3-0.8s
Quaternary Carbon Detection Excellent (Primary strength)N/A (Proton-Proton only)
Stereochemistry Poor (Karplus relationship is complex)Excellent (Direct spatial evidence)
Risk Factor

correlations appearing as

Spin diffusion (in large molecules) or Nulling (

)
Sensitivity Lower (requires

C natural abundance)
High (Homogenous

H detection)

Part 3: The Integrated Workflow (The "Product")

Relying on one method is a liability. The industry standard for high-confidence assignment is the "Convergence of Evidence" approach.

Workflow Logic
  • HSQC establishes the direct "Base Camp" (1-bond connections).

  • HMBC builds the "Roads" (Long-range connections to quaternary carbons).

  • NOESY acts as the "GPS," confirming that the destination is actually where the map says it is.

Workflow Start Unknown Regioisomer HSQC 1. Run HSQC (Identify Protonated Carbons) Start->HSQC HMBC 2. Run HMBC (Target Quaternary Carbons) HSQC->HMBC Decision Are HMBC correlations ambiguous (e.g. 2J vs 3J)? HMBC->Decision NOESY 3. Run NOESY (Verify Spatial Proximity) Decision->NOESY Yes (Ambiguous) Analyze Analyze Cross-Peaks Decision->Analyze No (Clear) NOESY->Analyze Final Structure Validated Analyze->Final

Figure 1: The Integrated Structural Validation Workflow. Note that NOESY is triggered specifically when bond-connectivity is ambiguous or to cross-validate the HMBC model.

Part 4: Experimental Protocols

Protocol A: Optimized HMBC for Heterocycles

Standard HMBC is optimized for 8 Hz couplings. However, heteroaromatic rings often exhibit smaller long-range couplings.

  • Sample Prep: 10-30 mg sample in 0.6 mL deuterated solvent (DMSO-

    
     is preferred for viscosity/tumbling).
    
  • Pulse Sequence: hmbcgplpndqf (Gradient selected, magnitude mode).

  • Optimization (The Scientist's Edge):

    • Standard: Set cnst13 (J-coupling) to 8 Hz . This corresponds to a delay of ~62.5 ms.

    • Refined: If signals are missing, acquire a second spectrum optimized for 4 Hz or 5 Hz (delay ~100-125 ms). This allows detection of correlations across heteroatoms (N, O) which often dampen the J-coupling.

  • Scans: Minimum 16 scans per increment; 256 increments in F1.

Protocol B: NOESY for Small Molecules

The mixing time (


) is the variable that determines success or failure.
  • Pulse Sequence: noesygpph (Phase sensitive, gradient).

  • Mixing Time Selection (

    
    ): 
    
    • Small Molecules (< 600 Da): The NOE is positive and builds up slowly. Use

      
       ms .
      
    • Medium/Large (> 1000 Da): The NOE is negative and builds fast. Use

      
       ms  to avoid spin diffusion (seeing A 
      
      
      
      B
      
      
      C and thinking A is close to C).
    • Tip: If your molecule is ~800-1000 Da, the NOE might be zero! Use ROESY instead.

  • Relaxation Delay: Must be

    
     (typically 2-3 seconds) to allow quantitative buildup.
    

Part 5: Case Study – N-Alkylation of Pyrazole

Scenario: You have methylated a 3-phenylpyrazole. Did the methyl group attach to N1 (the 1,3-isomer) or N2 (the 1,5-isomer)?

  • Isomer A (1,5-isomer): The N-Methyl is spatially close to the Phenyl protons (ortho position).

  • Isomer B (1,3-isomer): The N-Methyl is spatially close to the Pyrazole H-4 proton.

Data Interpretation[5][6][7][8][9][10][11]
Signal PairIsomer A (1,5-substituted)Isomer B (1,3-substituted)
NOESY: N-Me

Phenyl-ortho
Strong Cross-peak None
NOESY: N-Me

Pyrazole H-4
NoneStrong Cross-peak
HMBC: N-Me

C3 (Quaternary)
3-bond correlation (

)
Too far (

or

)
HMBC: N-Me

C5 (Methine)
Too far (

)
3-bond correlation (

)
Visualizing the Evidence[2]

Pyrazole cluster_isomerA Isomer A (1,5-Substituted) Target: N-Methyl to Phenyl cluster_isomerB Isomer B (1,3-Substituted) Target: N-Methyl to H-4 NMe_A N-Methyl Phenyl_A Phenyl (Ortho-H) NMe_A->Phenyl_A NOE (Strong) H4_A Pyrazole H-4 NMe_A->H4_A NOE (None) NMe_B N-Methyl Phenyl_B Phenyl (Ortho-H) NMe_B->Phenyl_B NOE (None) H4_B Pyrazole H-4 NMe_B->H4_B NOE (Strong)

Figure 2: Differential NOE correlations for Pyrazole Regioisomers. The red dashed line indicates the definitive spatial proximity signal that distinguishes the two structures.

References

  • Indiana University NMR Facility. (2010).[4] 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]

  • Columbia University. (2018). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa. (2007). What Mixing Time Should I Use for My 2D-NOESY Measurements? Retrieved from [Link]

Sources

Navigating Assay Interference: A Biological Assay Validation Guide for Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[4,5-b]pyridine Scaffold: A Privileged but Challenging Pharmacophore

The imidazo[4,5-b]pyridine scaffold has emerged as a highly versatile and privileged structure in modern drug discovery. Structurally analogous to purines, these compounds are exceptionally effective at occupying the ATP-binding pockets of various kinases. Recently, they have gained significant traction as potent, noncovalent reversible inhibitors for targets such as Bruton's Tyrosine Kinase (BTK), offering a critical alternative to covalent pyrimidine-based drugs (e.g., Ibrutinib) that often suffer from acquired C481S resistance mutations[1].

However, working with this scaffold presents a "double-edged sword" for application scientists. Imidazopyridines possess highly conjugated, rigid planar structures that grant them excellent emissive and fluorescent properties—so much so that they are frequently utilized as fluorophores in organic light-emitting diodes (OLEDs) and cellular imaging[2]. In the context of biochemical high-throughput screening (HTS), these exact photophysical properties transform them into notorious Pan-Assay Interference Compounds (PAINS).

The Causality of Assay Selection: Why Orthogonal Validation is Non-Negotiable

As a Senior Application Scientist, selecting the right assay is not about convenience; it is about establishing a self-validating system that mathematically and physically rules out false data.

The Failure of Standard Fluorescence Assays: When screening imidazo[4,5-b]pyridines, standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) assays frequently yield false positives or artificially skewed IC₅₀ values. The causality here is optical: the excitation/emission spectra of the imidazo[4,5-b]pyridine core often overlap with the europium/terbium donors or the acceptor fluorophores used in TR-FRET. This leads to the inner filter effect (where the compound absorbs the excitation light) or direct signal quenching[3].

The Self-Validating Solution: To objectively validate the performance of an imidazo[4,5-b]pyridine drug candidate, researchers must employ an orthogonal, luminescence-based assay, such as ADP-Glo. Because ADP-Glo measures the byproduct of the kinase reaction (ADP) via a coupled luciferase reaction, the readout is physically uncoupled from the optical interference spectrum of the drug. According to the , confirming TR-FRET hits with an orthogonal generic assay (like ADP detection) is a mandatory protocol standard for validating true target engagement[4].

Assay_Workflow Compound Imidazo[4,5-b]pyridine Library TRFRET Primary Screen (TR-FRET) Compound->TRFRET Interference Fluorescence Interference Check TRFRET->Interference Hits ADPGlo Orthogonal Screen (ADP-Glo) Interference->ADPGlo Auto-fluorescent Flag Validated Validated Kinase Inhibitor ADPGlo->Validated IC50 Confirmed

Caption: Orthogonal assay validation workflow to bypass imidazo[4,5-b]pyridine fluorescence interference.

Comparative Performance Data

To objectively compare the performance of the imidazo[4,5-b]pyridine scaffold against alternatives, we evaluate their IC₅₀ profiles across both TR-FRET and ADP-Glo platforms. The table below compares a validated reversible imidazo[4,5-b]pyridine BTK inhibitor ("Compound 30"[1]), a standard covalent pyrimidine (Ibrutinib), and a hypothetical PAINS derivative (Imidazo-Fluor-X) designed to illustrate assay interference.

Compound ClassRepresentative CompoundTargetTR-FRET IC₅₀ (nM)ADP-Glo IC₅₀ (nM)Hill Slope (TR-FRET)Interference Flag
Imidazo[4,5-b]pyridine Compound 30 (Reversible)BTK45.258.01.2None
Pyrimidine Ibrutinib (Covalent)BTK0.50.61.0None
Imidazo[4,5-b]pyridine Imidazo-Fluor-X (PAINS)BTK120.5>10,0003.5High (Quencher)

Data Interpretation: A steep Hill slope (>2.0) combined with a massive discrepancy between TR-FRET and ADP-Glo IC₅₀ values (as seen with Imidazo-Fluor-X) is the hallmark of a false positive driven by photophysical quenching rather than true enzymatic inhibition.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->BTK Allosteric/Reversible Inhibition

Caption: BCR signaling pathway highlighting BTK inhibition by imidazo[4,5-b]pyridine derivatives.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition serves a specific mechanistic purpose to prevent data artifacts.

Protocol A: TR-FRET Kinase Assay (Primary Screen)

Self-Validation Architecture: Incorporates a dual-wavelength raw fluorescence read (Ratio 665/615 nm) to mathematically flag compound auto-fluorescence or quenching before any IC₅₀ curve is plotted.

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT).

    • Causality Checkpoint: Triton X-100 is critical. Imidazo[4,5-b]pyridines are highly hydrophobic and prone to forming colloidal aggregates that non-specifically sequester the kinase. The detergent prevents this false-positive mechanism. DTT maintains the redox state of the critical Cys481 residue in BTK.

  • Compound Incubation: Dispense 100 nL of the imidazo[4,5-b]pyridine compound (in 100% DMSO) into a 384-well plate. Add 5 µL of BTK enzyme (final concentration 0.5 nM) and incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Kₘ, 100 nM biotinylated peptide substrate). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-XL665.

  • Validation Read: Read the plate on a multi-mode reader. Reject any plate where the Z'-factor is < 0.5 [4].

Protocol B: Luminescent ADP Detection (Orthogonal Confirmation)

Self-Validation Architecture: By utilizing a coupled luciferase reaction to measure ADP, this assay is entirely blind to the blue/green auto-fluorescence typical of the imidazo[4,5-b]pyridine core[3].

  • Kinase Reaction: Perform the kinase reaction exactly as described in Protocol A, Steps 1-3, but in a solid white 384-well plate to maximize luminescence reflection.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality Checkpoint: This reagent actively degrades all unconsumed ATP in the well. This ensures that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase, eliminating background noise.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent (containing luciferase and luciferin). Incubate for 30 minutes.

  • Luminescence Read: Measure luminescence. Compare the calculated IC₅₀ against the TR-FRET data. A concordance within a 3-fold range validates the imidazo[4,5-b]pyridine as a true biochemical inhibitor.

References

1.[1] Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link] 2.[2] Boček, I., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI (Molecules).[Link] 3.[4] BellBrook Labs / NIH Assay Guidance Manual. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.[Link] 4.[3] Shirai, F., et al. (2022). Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1. PMC.[Link]

Sources

Spectroscopic & Functional Comparison: 5-Chloro vs. 5-Fluoro Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the imidazo[4,5-b]pyridine scaffold serves as a critical bioisostere for purines, frequently utilized in kinase inhibitors and GPCR antagonists. The choice between a 5-chloro and a 5-fluoro substituent at the pyridine core is rarely arbitrary; it dictates not only the spectroscopic signature but also the synthetic utility and metabolic stability of the final drug candidate.

This guide provides a technical comparison of these two derivatives, focusing on their distinct spectroscopic fingerprints (NMR, MS, IR) and their divergent reactivity profiles in nucleophilic aromatic substitution (


) reactions.

Electronic Structure & Theoretical Basis[1]

The 5-position of the imidazo[4,5-b]pyridine system corresponds to the position ortho to the pyridine nitrogen (


). This position is electronically deficient, making it a "hotspot" for nucleophilic attack. The halogen substituent modifies this environment through two competing mechanisms:
  • Inductive Effect (-I): F > Cl. Fluorine significantly pulls electron density from the ring

    
    -framework, deshielding the 
    
    
    
    carbon in NMR.
  • Mesomeric Effect (+M): F > Cl. Fluorine's 2p orbitals overlap effectively with the aromatic

    
    -system, donating electron density back into the ring more efficiently than chlorine's 3p orbitals.
    

Impact on Drug Design: While both halogens deactivate the ring inductively, the strong C-F bond (approx. 116 kcal/mol) vs. the weaker C-Cl bond (approx. 81 kcal/mol) fundamentally alters metabolic susceptibility and synthetic activation energies.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

The most definitive method for differentiating these analogs is


 NMR, due to the spin-active nature of 

(spin 1/2, 100% abundance).
Comparative NMR Data Table

Note: Values are representative of the core scaffold in


.
Feature5-Chloro-imidazo[4,5-b]pyridine5-Fluoro-imidazo[4,5-b]pyridine

NMR (

,

)
Singlets/Doublets:

appears as a doublet (

Hz). No heteronuclear coupling.
Complex Splitting:

often appears as a doublet of doublets (

) due to coupling with

(

Hz).

NMR (

)
Singlet: Shift

ppm. No splitting.
Doublet: Shift

ppm. Large coupling constant

Hz.

NMR (

)
Singlet: Typical aromatic region.Doublet:

Hz.

NMR
Silent Singlet: Typically

to

ppm (relative to

).

Technical Insight: When analyzing the 5-fluoro derivative, standard proton-decoupled


 spectra will show "missing" or low-intensity peaks for 

and

due to splitting dispersing the signal intensity. Protocol: Acquire a

-decoupled

spectrum to collapse these multiplets into singlets for accurate integration.
B. Mass Spectrometry (MS)

Mass spectrometry offers the quickest confirmation of identity based on isotopic abundance.

  • 5-Chloro: Displays a characteristic 3:1 intensity ratio for molecular ion peaks

    
     and 
    
    
    
    , corresponding to the natural abundance of
    
    
    (75.77%) and
    
    
    (24.23%).
  • 5-Fluoro: Displays a single molecular ion peak

    
    . Fluorine is monoisotopic (
    
    
    
    ).
C. Infrared Spectroscopy (IR)[2]
  • C-F Stretch: Strong absorption in the 1000–1400 cm⁻¹ region (often obscured by fingerprint bands, but distinct if comparative).

  • C-Cl Stretch: Distinct absorption in the lower frequency 600–800 cm⁻¹ region.

Reactivity & Functional Implications[1][3][4][5][6][7][8]

The choice of halogen dictates the synthetic pathway for further functionalization.

Nucleophilic Aromatic Substitution ( )

The 5-position is activated for


 displacement by amines, thiols, or alkoxides.
  • Reactivity Order: 5-Fluoro >> 5-Chloro .

  • Mechanism: The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the rate-determining step (nucleophilic attack), despite fluoride being a poorer leaving group than chloride.

  • Application: Use the 5-fluoro derivative when introducing difficult nucleophiles or requiring milder reaction conditions (e.g., avoiding high heat that might degrade sensitive side chains).

Metal-Catalyzed Coupling (Suzuki/Buchwald)
  • Reactivity Order: 5-Chloro > 5-Fluoro .

  • Mechanism: Oxidative addition of Pd(0) into the C-X bond is generally faster for C-Cl than C-F due to the weaker bond strength.

  • Application: Use the 5-chloro derivative for standard cross-coupling reactions. C-F activation usually requires specialized ligands (e.g., Ni-catalysis).

Visualization of Structural & Analytical Logic

The following diagram illustrates the structural numbering and the decision matrix for selecting the appropriate derivative.

G cluster_0 Scaffold Structure cluster_1 Derivative Selection cluster_2 Primary Application Core Imidazo[4,5-b]pyridine Core Pos5 Position 5 (Ortho to N4) Core->Pos5 Functionalization Site Cl_Deriv 5-Chloro Derivative Pos5->Cl_Deriv Chlorination F_Deriv 5-Fluoro Derivative Pos5->F_Deriv Fluorination Pd_Coupling Pd-Catalyzed Coupling (Suzuki) Cl_Deriv->Pd_Coupling Preferred (Weaker Bond) Isotope Pattern 3:1 Isotope Pattern 3:1 Cl_Deriv->Isotope Pattern 3:1 SNAr SNAr Displacement F_Deriv->SNAr Preferred (Meisenheimer Stab.) J(C-F) Coupling J(C-F) Coupling F_Deriv->J(C-F) Coupling

Caption: Structural logic and functional selection between 5-Cl and 5-F derivatives based on reactivity profiles.

Experimental Protocols

Protocol A: Synthesis of 5-Halo-imidazo[4,5-b]pyridines

Adapted from standard heterocycle synthesis methodologies [1, 2].

  • Starting Material: Begin with 2,3-diamino-6-chloropyridine (for Cl-analog) or 2,3-diamino-6-fluoropyridine (for F-analog).

  • Cyclization:

    • Suspend diamine (1.0 eq) in Triethyl orthoformate (TEOF) (excess) or Formic Acid.

    • Catalyst: Add catalytic p-TsOH (5 mol%).

    • Reflux: Heat to

      
       for 4–6 hours. Monitor by TLC (5-F analog moves faster on Silica/EtOAc).
      
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Neutralize with sat.

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Purification: Recrystallize from EtOH/Water.

Protocol B: NMR Acquisition for Fluorinated Samples

To ensure accurate integration of the 5-Fluoro derivative.

  • Solvent: Dissolve ~10 mg sample in 0.6 mL DMSO-d6 (preferred over

    
     for solubility and peak separation).
    
  • Probe Tuning: Tune the probe for both

    
     and 
    
    
    
    channels.
  • Experiment Setup:

    • Standard: Run zg30 (Proton) and zgpg30 (Carbon-Proton decoupled).

    • Advanced: Run C13 {1H, 19F} (Triple resonance if available) OR run a

      
       spectrum first to determine the offset, then set the decoupling frequency (O2) to the Fluorine center for the 
      
      
      
      acquisition.
  • Processing: Apply an exponential line broadening (LB = 1.0 Hz) to smooth the splitting noise if decoupling is unavailable.

References

  • Shelke, R. N., et al. (2017).[1] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[1] Link

  • Hjouji, M. Y., et al. (2023). "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules, 28(7), 3223. Link

  • Loughborough University Research Repository. (2019). "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants." Link

  • Reich, H. J. "B. Basic 1H NMR - 3. J-coupling." University of Wisconsin-Madison Organic Chemistry Data.Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine (CAS: 83472-63-3 ) is a poly-halogenated heterocyclic building block.[1][2] Unlike standard organic waste, this compound presents specific disposal challenges due to its potential to release corrosive acid gases (HBr, HCl) and nitrogen oxides (NOx) during thermal destruction.[2]

Effective disposal requires a strict segregation strategy at the bench level. Mixing this compound with non-halogenated waste streams (e.g., Acetone, Methanol) disqualifies the entire waste volume from cost-effective fuel blending programs and forces expensive specialized incineration.[2]

Chemical Characterization Table
PropertyDataOperational Implication
CAS Number 83472-63-3Use for waste manifesting and labeling.[3]
Molecular Formula C₆H₃BrClN₃High Nitrogen/Halogen content requires scrubbed incineration.
Hazard Class Irritant / Potentially ToxicTreat as Hazardous Waste (RCRA) .
Waste Category Halogenated Organic DO NOT mix with non-halogenated solvents.[4]
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid, peroxides, and permanganates.[2]

The Self-Validating Segregation System

To ensure compliance and safety, we utilize a "Self-Validating" workflow. This means the disposal path is determined before the chemical leaves the reaction vessel, preventing downstream errors.[2]

Core Directive: The Halogen Rule

If the waste stream contains >1% Halogenated content (by volume or weight), it must be classified as Halogenated Waste .[2]

  • Why? Non-halogenated waste is often used as auxiliary fuel in cement kilns (Fuel Blending). Halogens poison these catalysts and create acid rain precursors. Your this compound waste cannot go to fuel blending.[2]

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath StreamA STREAM A: Solid Hazardous Waste (Incineration) SolidPath->StreamA Double Bag & Tag SolventCheck Primary Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform, DCE) SolventCheck->HaloSolvent If solvent is Halogenated NonHaloSolvent Non-Halogenated Solvent (DMSO, DMF, MeOH) SolventCheck->NonHaloSolvent If solvent is Non-Halo StreamB STREAM B: Halogenated Liquid Waste (High Temp Incineration) HaloSolvent->StreamB NonHaloSolvent->StreamB CONTAMINATION EVENT: Must default to Stream B due to solute halogens

Figure 1: Decision logic for segregating this compound waste. Note that even in non-halogenated solvents, the presence of the solute forces the stream into the Halogenated category.[2]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Applicable for: Expired shelf-life inventory, spilled solids, or synthesis cakes.[2]

  • Containment: Transfer the solid into a clear, chemically resistant polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Solid Waste: this compound."[2]

    • Hazards: Check "Toxic" and "Irritant."

  • Placement: Deposit in the Solid Hazardous Waste Drum (usually a fiber or poly drum).

    • Caution: Do not place free liquids in this drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, rotovap traps, and wash solvents.[2]

  • pH Check: If the stream involves an aqueous workup (e.g., acid/base extraction), check pH.[2]

    • Requirement: pH must be between 2 and 12.5. If outside this range, neutralize carefully before adding to the solvent drum to prevent drum corrosion or exothermic reactions.[2]

  • Solvent Compatibility: Ensure the waste container is rated for halogenated solvents (typically HDPE or Fluorinated HDPE).[2]

  • Transfer: Pour into the Halogenated Waste Carboy (Red can or dedicated safety carboy).

    • Critical Step: Log the addition on the carboy's accumulation log immediately.

    • Entry: "Halogenated Solvent Mixture (Contains this compound)."[2]

Scenario C: HPLC Effluent

Applicable for: Analytical scale waste.

  • HPLC lines containing this compound (often with Acetonitrile/Water/TFA modifiers) must be plumbed into the Halogenated manifold. Even though Acetonitrile is non-halogenated, the accumulation of the brominated/chlorinated analyte over time can exceed regulatory thresholds for non-halogenated streams.[2]

Regulatory Compliance & Final Destruction

Once the waste leaves your Satellite Accumulation Area (SAA), it enters a regulated chain of custody.[2] Understanding this helps explain why your labeling matters.

The Destruction Pathway

Because this compound contains both Bromine and Chlorine, it cannot be landfilled or treated biologically.[2] It undergoes High-Temperature Incineration .

DestructionPath Lab Lab SAA (Satellite Accumulation) Central Central Waste Storage Lab->Central Weekly Pickup Transport DOT Licensed Hauler Central->Transport Manifested Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Scrubber Wet Scrubber (Neutralizes HBr/HCl) Incinerator->Scrubber Acid Gases Stack Clean Emission (CO2, H2O, N2) Scrubber->Stack

Figure 2: The lifecycle of the chemical from lab bench to final thermal destruction.

Regulatory Codes (RCRA)

While this specific CAS is not a "Listed" waste (F, K, P, or U lists) by default, it assumes the characteristics of the mixture it is in.[2]

  • D001: Ignitable (if in organic solvent).

  • F001/F002: Spent Halogenated Solvents (if mixed with DCM/Chloroform).

  • Generator Status: Improper disposal (e.g., drain pouring) is a violation of the Clean Water Act and RCRA, carrying significant fines for the institution.[2]

Emergency Spill Procedures (Small Scale)

If < 10g of solid or < 100mL of solution is spilled in the hood:

  • Alert: Notify nearby personnel.

  • PPE: Double nitrile gloves, lab coat, safety glasses.[2][3]

  • Solid Spill: Do not sweep (creates dust). Use a wet paper towel or oil-impregnated wipe to capture the powder. Place wipes in a sealable bag.[2]

  • Liquid Spill: Cover with a universal absorbent pad or vermiculite.[2] Wait for absorption.[2]

  • Disposal: All cleanup materials (gloves, wipes, pads) go into the Solid Hazardous Waste drum.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • Washington State University. (n.d.). Halogenated Solvents: Safety and Disposal Guidelines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.